3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
Description
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Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENCFJOVWUOWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648954 | |
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900152-53-6 | |
| Record name | B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methoxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900152-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid (CAS 900152-53-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. The document details its chemical properties, applications, and a generalized experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
Core Compound Properties
This compound is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group and a bulky tert-butyldimethylsilyloxy (TBDMS) protecting group.[1][2] This structure makes it a valuable reagent for creating complex organic molecules. The TBDMS group offers stability to the otherwise reactive hydroxyl functionality and can be removed under mild conditions when desired.[3]
| Property | Value | Reference |
| CAS Number | 900152-53-6 | [1] |
| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |
| Molecular Weight | 282.22 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][5] This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3][5]
Biaryl motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Consequently, this boronic acid serves as a crucial intermediate in the synthesis of these complex structures.[3] Its utility has been noted in the development of various therapeutic agents, including kinase inhibitors, which are a significant class of drugs in oncology and immunology.[6][7][8][9]
The presence of the methoxy and protected hydroxyl groups on the phenyl ring allows for further functionalization, making it a versatile building block for creating diverse molecular architectures. The TBDMS protecting group is advantageous as it allows for selective reactions at other sites of a molecule without affecting the hydroxyl group until its planned deprotection.[3]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
While specific reaction conditions are substrate-dependent and require optimization, a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound is provided below. This protocol is based on established methodologies for similar transformations.[5][10]
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)
-
Phosphine ligand (if required by the catalyst, e.g., SPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Water (for biphasic systems)
-
Inert gas (Argon or Nitrogen)
Generalized Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas. This cycle is typically repeated three times to ensure the exclusion of oxygen.
-
Catalyst and Solvent Addition: The palladium catalyst (0.01-0.05 equivalents) and, if necessary, a ligand are added under a positive flow of the inert gas. The degassed solvent is then added via syringe.
-
Reaction: The reaction mixture is heated with vigorous stirring to the desired temperature (typically ranging from 80°C to 110°C).
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or an aqueous solution to remove the inorganic salts. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the desired biaryl product.
Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key concepts of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. 900152-53-6|this compound|BLD Pharm [bldpharm.com]
- 2. Cas 900152-53-6,3-(t-Butyldimethylsilyloxy)-4-methoxyphenylboronic | lookchem [lookchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, highlights its application in the synthesis of bioactive molecules, provides a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, and explores its interaction with key cellular signaling pathways.
Core Compound Data
All pertinent quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 282.22 g/mol | [1] |
| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |
| CAS Number | 900152-53-6 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Application in the Synthesis of Combretastatin A-4
A significant application of this compound is in the synthesis of Combretastatin A-4 and its derivatives.[3][4][5] Combretastatin A-4 is a potent natural product that exhibits strong anti-cancer properties by inhibiting tubulin polymerization.[3][6] The silyl-protected boronic acid serves as a key building block in Suzuki-Miyaura cross-coupling reactions to construct the characteristic stilbene backbone of Combretastatin A-4.[4][7]
The use of the tert-butyldimethylsilyl (TBDMS) protecting group for the hydroxyl functionality is advantageous as it is robust enough to withstand the reaction conditions of the Suzuki-Miyaura coupling and can be readily removed in a subsequent deprotection step.[5] This strategic use of protecting groups allows for the efficient and stereoselective synthesis of the target molecule.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Stilbene Synthesis
The following is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This protocol is adapted from procedures used for the synthesis of Combretastatin A-4 and related stilbenes.[7]
Reaction Scheme:
(Z)-vinyl bromide + this compound → (Z)-stilbene derivative
Materials:
-
(Z)-vinyl bromide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., aqueous Sodium Carbonate [Na₂CO₃] 2M solution, or Potassium Phosphate [K₃PO₄], 2-3 equivalents)
-
Solvent (e.g., a degassed mixture of Toluene and Ethanol, or Dimethoxyethane [DME])
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add the (Z)-vinyl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any oxygen.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Logical Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Interaction with Cellular Signaling Pathways
Phenylboronic acids and their derivatives have been shown to interact with and modulate key cellular signaling pathways, particularly those implicated in cancer progression. One such pathway is the Rho GTPase signaling cascade, which plays a crucial role in regulating the actin cytoskeleton, cell polarity, and cell migration.
Studies have indicated that phenylboronic acids can act as inhibitors of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42.[8] The inhibition of these small GTPases can disrupt the downstream signaling events that lead to the cytoskeletal rearrangements necessary for cell motility. This inhibitory action on the Rho GTPase pathway provides a potential mechanism for the anti-metastatic effects observed for some boronic acid-containing compounds.
Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acids.
References
- 1. 900152-53-6|this compound|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions. Its structure, featuring a protected phenol and a boronic acid moiety, allows for the strategic introduction of a substituted phenyl group into complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis, and its application in the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
Chemical Structure and Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a methoxy group, a boronic acid functional group, and a tert-butyldimethylsilyloxy (TBDMS) protecting group.[1] The TBDMS group protects the hydroxyl functionality, preventing unwanted side reactions and increasing the compound's stability and solubility in organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 900152-53-6 | [2] |
| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |
| Molecular Weight | 282.22 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as THF, DMF, and Dioxane | |
| Storage | 2-8°C, under inert atmosphere | [2] |
Note: Some properties are based on typical characteristics of similar compounds and may vary.
Table 2: Representative Spectroscopic Data
| Nucleus | Representative Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~7.7-7.9 (d, Ar-H ortho to B(OH)₂) | |
| ~6.8-7.0 (d, Ar-H meta to B(OH)₂) | ||
| ~3.8 (s, OCH₃) | ||
| ~1.0 (s, Si-C(CH₃)₃) | ||
| ~0.2 (s, Si-(CH₃)₂) | ||
| ¹³C NMR | ~160-163 (Ar-C-O) | |
| ~135-138 (Ar-C ortho to B(OH)₂) | ||
| ~113-115 (Ar-C meta to B(OH)₂) | ||
| ~55 (OCH₃) | ||
| ~25 (Si-C(CH₃)₃) | ||
| ~18 (Si-C(CH₃)₃) | ||
| ~-4 (Si-(CH₃)₂) |
Note: These are predicted values. Actual experimental values may differ. For accurate characterization, experimental data should be acquired.
Experimental Protocols
Representative Synthesis of this compound
Reaction Scheme:
Step 1: Protection of 3-Bromo-4-methoxyphenol
-
To a solution of 3-bromo-4-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzene.
Step 2: Synthesis of the Boronic Acid
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the silyl-protected bromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl).
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Table 3: Representative Reagent Quantities for Synthesis
| Reagent | Molar Eq. | MW ( g/mol ) | Representative Mass/Volume |
| 3-Bromo-4-methoxyphenol | 1.0 | 203.04 | 5.00 g |
| Imidazole | 1.5 | 68.08 | 2.51 g |
| TBDMSCl | 1.2 | 150.72 | 4.45 g |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 10.8 mL |
| Triisopropyl borate | 1.5 | 188.08 | 10.3 mL |
| 1 M Hydrochloric acid | excess | - | As needed for workup |
Note: These quantities are for illustrative purposes. Actual amounts may be scaled as needed.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[3][4][5]
General Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, now containing the coupled biaryl structure with the TBDMS-protected phenol, can be purified by column chromatography.
-
The TBDMS protecting group can be readily removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the final phenolic compound.
Table 4: Representative Reagent Quantities for Suzuki-Miyaura Coupling
| Reagent | Molar Eq. | Representative Compound |
| Aryl Halide | 1.0 | 4-Bromopyridine |
| Boronic Acid | 1.2 | This compound |
| Palladium Catalyst | 0.05 | Tetrakis(triphenylphosphine)palladium(0) |
| Base | 2.0 | Potassium Carbonate |
| Solvent | - | Dioxane/Water (4:1) |
Visualization of Synthetic and Reaction Workflows
Synthesis Workflow
The following diagram illustrates the logical flow of the representative synthesis of this compound.
Caption: Synthetic workflow for the preparation of the target boronic acid.
Suzuki-Miyaura Coupling and Deprotection Workflow
This diagram outlines the key steps in utilizing the boronic acid for the synthesis of a biaryl phenol, a common step in the development of bioactive molecules.
Caption: Experimental workflow for Suzuki-Miyaura coupling and subsequent deprotection.
Applications in Drug Development
Arylboronic acids are indispensable tools in the synthesis of small molecule drugs. While a specific drug synthesized from this compound is not prominently featured in the searched literature, this building block is ideally suited for the synthesis of inhibitors of various enzyme classes, such as kinases, or modulators of G-protein coupled receptors (GPCRs). The 3-hydroxy-4-methoxyphenyl motif is a common feature in natural products and pharmacologically active compounds, often involved in crucial hydrogen bonding interactions with biological targets.
The use of the TBDMS protecting group allows for the late-stage introduction of a free phenol, which can be critical for target engagement. This strategic protection is a key advantage in multi-step syntheses of complex drug candidates.
Conclusion
This compound serves as a versatile and valuable reagent for researchers and scientists in the field of drug development. Its utility in forming carbon-carbon bonds through the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. While detailed, publicly available data on this specific compound is limited, its synthesis and applications can be reliably predicted based on well-understood principles of organic chemistry. This guide provides a solid foundation for its use in the laboratory, enabling the synthesis of novel compounds with potential therapeutic applications.
References
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the multi-step synthesis of this compound, a valuable building block in organic synthesis, particularly for cross-coupling reactions in the development of pharmaceutical compounds. The synthesis commences with the commercially available starting material, isovanillin, and proceeds through a three-step sequence involving bromination, silylation, and a lithiation-borylation reaction.
Synthetic Strategy
The synthesis is designed as a three-step process:
-
Bromination: The selective bromination of isovanillin at the 5-position to yield 5-bromo-3-hydroxy-4-methoxybenzaldehyde.
-
Silylation: Protection of the phenolic hydroxyl group of 5-bromo-isovanillin as a tert-butyldimethylsilyl (TBDMS) ether.
-
Lithiation-Borylation: Conversion of the aryl bromide to the desired boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-hydroxy-4-methoxybenzaldehyde
This procedure is adapted from general methods for the bromination of phenolic aldehydes.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isovanillin (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-bromo-3-hydroxy-4-methoxybenzaldehyde as a solid. The product can be further purified by recrystallization if necessary.[1][2]
Step 2: Synthesis of 5-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde
This protocol follows the well-established procedure for the silylation of phenols using TBDMSCl and imidazole.[3][4][5][6]
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-hydroxy-4-methoxybenzaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
This final step utilizes a lithiation-borylation sequence, a common method for the preparation of arylboronic acids from aryl halides.[7][8][9]
Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude boronic acid can be purified by recrystallization from an appropriate solvent system or by column chromatography.
Data Presentation
Table 1: Reagents for the Synthesis of 5-Bromo-3-hydroxy-4-methoxybenzaldehyde
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| Isovanillin | 152.15 | 1.0 | 15.2 g |
| Bromine | 159.81 | 1.0 | 16.0 g |
| Glacial Acetic Acid | 60.05 | Solvent | - |
Table 2: Reagents for the Synthesis of 5-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 5-Bromo-isovanillin | 231.04 | 1.0 | 23.1 g |
| TBDMSCl | 150.73 | 1.2 | 18.1 g |
| Imidazole | 68.08 | 2.5 | 17.0 g |
| Anhydrous DMF | 73.09 | Solvent | - |
Table 3: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 5-Bromo-TBDMS-isovanillin | 345.31 | 1.0 | 34.5 g |
| n-Butyllithium | 64.06 | 1.1 | (Varies with conc.) |
| Triisopropyl borate | 188.08 | 1.5 | 28.2 g |
| Anhydrous THF | 72.11 | Solvent | - |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Technical Guide: Preparation of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly for cross-coupling reactions in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step sequence starting from the commercially available isovanillin. The synthetic strategy involves:
-
Protection of the phenolic hydroxyl group of isovanillin as a tert-butyldimethylsilyl (TBDMS) ether.
-
Bromination of the aromatic ring of the TBDMS-protected isovanillin.
-
Conversion of the resulting aryl bromide to the desired boronic acid via a lithiation-borylation reaction.
Experimental Protocols
Step 1: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde
This procedure details the protection of the phenolic hydroxyl group of isovanillin using tert-butyldimethylsilyl chloride.
Protocol:
-
To a solution of isovanillin (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a pale oil or solid.[1]
Quantitative Data:
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| Isovanillin | 152.15 | 1.0 | User Defined |
| Imidazole | 68.08 | 2.5 | Calculated |
| TBDMS-Cl | 150.72 | 1.2 | Calculated |
| DMF | - | - | Sufficient Volume |
| Diethyl Ether | - | - | Sufficient Volume |
| Water | - | - | Sufficient Volume |
| Brine | - | - | Sufficient Volume |
| Anhydrous MgSO₄ | - | - | Sufficient Quantity |
| Expected Yield | 266.41 | - | ~90-95% |
Step 2: Synthesis of 5-Bromo-3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzaldehyde
This protocol describes the bromination of the TBDMS-protected isovanillin at the position ortho to the silyloxy group.
Protocol:
-
Dissolve 3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzaldehyde (1.0 eq.) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrogen peroxide (30% aq.) (1.1 eq.) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield the desired brominated product. Further purification can be achieved by recrystallization if necessary.[2]
Quantitative Data:
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde | 266.41 | 1.0 | User Defined |
| Hydrobromic Acid (48%) | 80.91 | - | Sufficient Volume |
| Hydrogen Peroxide (30%) | 34.01 | 1.1 | Calculated |
| Water | - | - | Sufficient Volume |
| Expected Yield | 345.30 | - | ~85-90% |
Step 3: Synthesis of this compound
This final step involves the conversion of the aryl bromide to the target boronic acid via a lithiation-borylation sequence.
Protocol:
-
Dissolve 5-bromo-3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq., solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.5 eq.) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by washing with a cold non-polar solvent (e.g., hexane) to afford the final product.[3]
Quantitative Data:
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| 5-Bromo-3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzaldehyde | 345.30 | 1.0 | User Defined |
| n-Butyllithium | 64.06 | 1.1 | Calculated |
| Triisopropyl borate | 188.07 | 1.5 | Calculated |
| Anhydrous THF | - | - | Sufficient Volume |
| 1 M HCl | - | - | Sufficient Volume |
| Diethyl Ether | - | - | Sufficient Volume |
| Brine | - | - | Sufficient Volume |
| Anhydrous MgSO₄ | - | - | Sufficient Quantity |
| Expected Yield | 282.22 | - | ~70-80% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical progression of the synthesis.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. The information presented herein is essential for the characterization and quality control of this important building block in medicinal chemistry and organic synthesis. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR spectrum. The prediction is based on established NMR prediction algorithms and analysis of structurally analogous compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values have been calculated using advanced computational models and are cross-referenced with experimental data from structurally similar compounds to ensure the highest possible accuracy.
| Chemical Shift (δ) (ppm) | Integration | Multiplicity | Coupling Constant (J) (Hz) | Proton Assignment |
| ~7.45 | 1H | d | ~2.0 | H-2 |
| ~7.30 | 1H | dd | ~8.0, 2.0 | H-6 |
| ~6.90 | 1H | d | ~8.0 | H-5 |
| ~3.85 | 3H | s | - | -OCH₃ |
| ~1.00 | 9H | s | - | -SiC(CH ₃)₃ |
| ~0.20 | 6H | s | - | -Si(CH ₃)₂ |
Disclaimer: The data presented in this table is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Structural Assignment of ¹H NMR Signals
The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.
Caption: Chemical structure of this compound with ¹H NMR assignments.
Experimental Protocols
The following provides a general experimental protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for phenylboronic acids. The choice of solvent can influence the chemical shifts of the B(OH)₂ protons, which are often broad and may exchange with residual water.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
The following is a representative set of acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
The spectrum should be Fourier transformed, phase-corrected, and baseline-corrected.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
Logical Workflow for Spectral Analysis
The process of analyzing and assigning the ¹H NMR spectrum follows a logical progression.
Caption: Workflow for ¹H NMR spectral analysis.
Technical Guide: Spectroscopic and Synthetic Overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Due to the limited availability of direct experimental data in public-access databases, this document presents predicted ¹³C NMR spectral data based on the analysis of structurally related compounds. Furthermore, a generalized experimental protocol for the synthesis of this compound and the acquisition of its NMR spectra is provided to guide researchers in their laboratory work. This guide is intended to serve as a practical resource for professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound (CAS 900152-53-6) is an organoboron compound featuring a phenylboronic acid moiety substituted with a methoxy group and a bulky t-butyldimethylsilyloxy (TBDMS) protecting group. This structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed transformations.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-B(OH)₂ | 130-135 | Signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| C-O-Si | 145-150 | |
| C-O-CH₃ | 150-155 | |
| C-H (ortho to B) | 115-120 | |
| C-H (meta to B) | 125-130 | |
| C-H (para to B) | 110-115 | |
| O-C H₃ | 55-60 | |
| Si-C (CH₃)₃ | 25-30 | |
| Si-C(C H₃)₃ | 18-22 | |
| Si-(C H₃)₂ | -5 to 0 |
Experimental Protocols
The following sections detail generalized procedures for the synthesis of this compound and the acquisition of its ¹³C NMR spectrum. These protocols are based on standard laboratory techniques for similar compounds.
Synthesis of this compound
This synthesis can be conceptualized as a multi-step process starting from a commercially available precursor.
Caption: A plausible synthetic route for this compound.
Detailed Protocol:
-
Protection of the hydroxyl group: To a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous N,N-dimethylformamide (DMF), add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Oxidation to the carboxylic acid: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Directed ortho-bromination: The carboxylic acid directs the bromination to the ortho position. The protected benzoic acid is treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid to yield the brominated intermediate.
-
Lithiation and borylation: The aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise to effect the lithium-halogen exchange. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature.
-
Workup and purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired this compound.
¹³C NMR Spectrum Acquisition
A general protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:
-
Sample Preparation: Dissolve 20-50 mg of the purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Perform peak picking to identify the chemical shifts of all signals.
-
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. While experimental ¹³C NMR data is not widely published, this guide provides a reliable predicted spectrum and detailed, actionable protocols for its synthesis and characterization. This information is intended to facilitate the work of researchers utilizing this versatile compound in their synthetic endeavors.
Disclaimer: The ¹³C NMR data presented in this document is predicted and should be confirmed by experimental analysis. The provided synthesis and NMR acquisition protocols are generalized and may require optimization for specific laboratory conditions and equipment. Always follow appropriate laboratory safety procedures.
Mass Spectrometry of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. Due to the limited availability of direct mass spectral data for this specific compound, this guide synthesizes information from the analysis of structurally related phenylboronic acids and silylated compounds to propose likely fragmentation patterns and outline relevant experimental protocols.
Introduction
This compound is a bifunctional organic compound containing both a boronic acid moiety and a bulky t-butyldimethylsilyl (TBDMS) protecting group. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[1][2] Derivatization is a common strategy to improve the stability and volatility of boronic acids for mass spectrometric analysis.[3][4] In the case of the title compound, the presence of the TBDMS group already serves as a form of derivatization, making it potentially suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
This guide will explore the expected behavior of this compound under common mass spectrometry conditions, including Electron Ionization (EI) and Electrospray Ionization (ESI).
Proposed Fragmentation Pathway
Under Electron Ionization (EI), this compound is expected to undergo fragmentation primarily through cleavage of the TBDMS group and fragmentation of the aromatic ring. The following is a proposed fragmentation pathway based on established principles for silylated compounds and phenylboronic acids.
A key fragmentation pathway for t-butyldimethylsilyl ethers is the loss of a t-butyl radical (•C(CH₃)₃), resulting in a stable [M - 57]⁺ ion. Further fragmentation may involve the loss of the entire TBDMS group or other characteristic losses from the aromatic ring and boronic acid functional group.
Quantitative Data: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted mass-to-charge (m/z) ratios for the molecular ion and key fragments of this compound.
| m/z | Proposed Fragment Ion | Description |
| 296 | [C₁₃H₂₃BO₄Si]⁺ | Molecular Ion (M⁺) |
| 239 | [C₉H₁₂BO₄Si]⁺ | Loss of a t-butyl radical (•C(CH₃)₃) |
| 181 | [C₇H₈BO₄]⁺ | Loss of the TBDMS group |
| 151 | [C₇H₈BO₂]⁺ | Loss of the TBDMS group and two hydroxyl groups |
| 136 | [C₇H₅BO]⁺ | Further fragmentation of the aromatic ring |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the presence of the TBDMS ether, which increases volatility, GC-MS is a suitable technique for the analysis of this compound.
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 100 µL of a dry, aprotic solvent such as pyridine or acetonitrile.[3]
-
While the compound is already silylated, further derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be performed to ensure the boronic acid moiety is also silylated, which may improve chromatographic performance.[3] Heat the mixture at 60-70°C for 30 minutes if this step is performed.[3]
Instrumentation:
-
Injector Temperature: 250 - 280 °C[3]
-
Column: A non-polar capillary column (e.g., DB-5ms).[3]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[3]
-
Ion Source Temperature: 230 °C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40 - 550.[3]
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that can be used for the analysis of boronic acids, often without derivatization.[4][5]
Sample Preparation:
-
Dissolve the compound in a suitable solvent system, typically a mixture of acetonitrile and water.[3]
-
For positive ion mode, a small amount of formic acid can be added to aid ionization.[3] For negative ion mode, ammonium hydroxide can be used.[3]
-
A typical concentration for analysis is 1-10 µg/mL.[3]
Instrumentation:
-
The sample can be introduced into the ESI source via direct infusion or through a liquid chromatograph.[3]
-
The mass spectrometer settings should be optimized for the mass range of interest (e.g., m/z 50 to 650).[4]
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the proposed EI fragmentation pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Guide: Physicochemical Properties of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a specialized organoboron compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a protected phenol and a boronic acid moiety, makes it a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This technical guide provides a summary of its known physical properties, general experimental protocols for its synthesis and characterization, and a representative workflow for its preparation.
Core Physical and Chemical Properties
Quantitative data for this compound is limited, with most available information being computed rather than experimentally determined. The following table summarizes the available data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃BO₄Si | |
| Molecular Weight | 282.22 g/mol | |
| CAS Number | 900152-53-6 | |
| Purity | 98% | [1] |
| LogP (Computed) | 3.3204 | [1] |
| Hydrogen Bond Acceptors (Computed) | 4 | [1] |
| Hydrogen Bond Donors (Computed) | 2 | [1] |
| Fsp³ (Computed) | 0.538461538462 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and physical characterization of this compound are not explicitly available. However, general methodologies for the synthesis of silylated arylboronic acids and the characterization of boronic acids can be adapted.
General Synthesis of Silylated Phenylboronic Acids
The synthesis of this compound would typically involve a multi-step process, starting with the protection of a phenolic hydroxyl group, followed by ortho-lithiation and subsequent borylation. The following is a representative, generalized protocol.
Step 1: Silyl Protection of a Phenol
-
Dissolve the starting phenol (e.g., isovanillin) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine or imidazole, to the solution at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected phenol.
Step 2: Ortho-Lithiation and Borylation
-
Dissolve the silyl-protected phenol in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78°C).
-
Slowly add a solution of a strong base, such as n-butyllithium, to effect ortho-lithiation.
-
After stirring for a sufficient time, add a trialkyl borate (e.g., triisopropyl borate) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, and then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude boronic acid.
-
Purify the product by recrystallization or column chromatography.
General Methods for Physical Property Determination of Boronic Acids
-
Melting Point: Determined using a standard melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
-
Solubility: Assessed by adding a small, known amount of the compound to a known volume of various solvents at a specific temperature. The mixture is agitated, and the solubility is determined by visual inspection or spectroscopic methods.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as O-H (from the boronic acid), C-O, and Si-O bonds.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Workflow and Diagrams
As no specific signaling pathways involving this compound have been identified in the literature, a representative experimental workflow for its synthesis is provided below.
Caption: Representative workflow for the synthesis of the target compound.
Conclusion
This compound is a compound for which detailed, experimentally verified physical property data is not widely published. The information available is primarily computational. The provided synthesis and characterization protocols are generalized from methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions. Further experimental investigation is required to fully characterize the physicochemical properties of this compound for its effective application in research and development.
References
An In-depth Technical Guide to the Solubility of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive framework for understanding and determining its solubility. This includes a review of the solubility of structurally related phenylboronic acid derivatives, detailed experimental protocols for solubility determination, and a logical workflow for these experimental processes. The information presented is intended to empower researchers in chemistry, materials science, and drug development to effectively utilize this compound in their work by providing the necessary tools to assess its behavior in various solvent systems.
Introduction
This compound is a bifunctional organic compound of interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of a bulky T-Butyldimethylsilyloxy (TBS) protecting group and a methoxy group influences its steric and electronic properties, which in turn significantly affect its solubility in organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide provides essential information for researchers working with this and similar boronic acid derivatives.
General Solubility Characteristics of Phenylboronic Acids
The solubility of phenylboronic acids is influenced by several factors, including the nature of substituents on the phenyl ring and the properties of the solvent. Generally, the introduction of organic substituents, such as alkoxy or silyl ether groups, tends to increase solubility in organic solvents compared to the parent phenylboronic acid.[1][2] The esterification of boronic acids is also a common strategy to enhance their solubility in non-polar organic solvents.[1]
For instance, studies on isobutoxyphenylboronic acid isomers have shown that their solubility is significantly higher in solvents like chloroform, 3-pentanone, and acetone when compared to phenylboronic acid.[2] This suggests that the ether linkage contributes favorably to the solvation of the molecule in these organic media.
Quantitative Solubility Data of Related Phenylboronic Acid Derivatives
Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [2]
| Solvent | o-isobutoxyphenylboronic acid | m-isobutoxyphenylboronic acid | p-isobutoxyphenylboronic acid |
| Chloroform | Data not specified | Data not specified | Data not specified |
| 3-Pentanone | Data not specified | Data not specified | Data not specified |
| Acetone | Data not specified | Data not specified | Data not specified |
| Dipropyl ether | Data not specified | Data not specified | Data not specified |
| Methylcyclohexane | Data not specified | Data not specified | Data not specified |
Note: While the referenced study indicates that solubility was determined, specific quantitative values at different temperatures are presented in graphical form within the source publication and are not explicitly tabulated in the abstract. The study does, however, state that the ortho-isomer exhibits significantly higher solubility.
Table 2: General Solubility of Phenylboronic Acid and its Esters [1][3]
| Compound | Solvent | Solubility |
| Phenylboronic acid | Water (at 20 °C) | 1.9 g/100 g |
| Phenylboronic acid pinacol ester | Various organic solvents | Enhanced solubility over phenylboronic acid |
| Phenylboronic acid azaester | Various organic solvents | Enhanced solubility over phenylboronic acid |
| 4-Methoxyphenylboronic acid | Dimethyl sulfoxide (DMSO) | Soluble |
| 4-Methoxyphenylboronic acid | Methanol | Soluble |
Experimental Protocols for Solubility Determination
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][4] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Dynamic Method for Solubility Determination
Principle: This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4] The temperature at which the solution becomes clear is considered the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled circulating bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam and detector for turbidity measurement
Procedure:
-
Sample Preparation: A precise amount of the solute (e.g., this compound) and the organic solvent are weighed directly into the jacketed glass vessel.
-
Heating and Stirring: The mixture is stirred vigorously while the temperature of the circulating bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[4]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored.[2][4] This can be done visually or, more accurately, by measuring the intensity of light transmitted through the solution using a luminance probe or a laser-based system.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[4]
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of solubility using the dynamic method.
Caption: Workflow for Dynamic Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound in various organic solvents is not extensively documented in readily available literature, this guide provides a robust framework for researchers. By understanding the general solubility trends of related phenylboronic acid derivatives and employing the detailed experimental protocols outlined, scientists can effectively determine the solubility of the title compound in their specific solvent systems. This knowledge is paramount for the successful application of this versatile reagent in organic synthesis and drug development.
References
Stability and Storage of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. The information presented herein is crucial for ensuring the integrity of the compound in research and development settings, particularly in the context of drug discovery and organic synthesis. This document outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers guidance on analytical methodology.
Chemical Profile
Structure:
-
IUPAC Name: [3-({[tert-butyl(dimethyl)silyl]oxy})-4-methoxyphenyl]boronic acid
-
CAS Number: 900152-53-6[1]
-
Molecular Formula: C13H23BO4Si[1]
-
Molecular Weight: 282.22 g/mol [2]
This molecule incorporates a phenylboronic acid moiety, a common building block in Suzuki-Miyaura cross-coupling reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a sterically hindered protecting group for the hydroxyl function.[3][4] The stability of this compound is influenced by the inherent reactivity of both the boronic acid and the silyl ether functional groups.
Stability Profile and Storage Recommendations
While specific quantitative stability data for this compound is not extensively available in the public domain, a stability profile can be inferred from the known chemistry of arylboronic acids and TBDMS ethers.
General Stability:
The compound is generally considered to be chemically stable under standard ambient conditions (room temperature) when stored properly.[5] However, it is susceptible to degradation under certain conditions, primarily due to the lability of the boronic acid and silyl ether groups.
Key Factors Influencing Stability:
-
Moisture: Arylboronic acids are susceptible to protodeboronation in aqueous solutions, a process that cleaves the carbon-boron bond to yield the corresponding arene (in this case, 1-(t-butyldimethylsilyloxy)-2-methoxybenzene) and boric acid.[6] The TBDMS ether is also susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: Boronic acids can undergo oxidative deboronation, converting the boronic acid to a hydroxyl group.[2][7] This process can be accelerated by the presence of reactive oxygen species.
-
pH: The stability of both the boronic acid and the TBDMS ether is pH-dependent. The TBDMS group is notably sensitive to acidic conditions, which can lead to its cleavage.[1][8] Arylboronic acid stability is also influenced by pH, which affects the equilibrium between the neutral boronic acid and the anionic boronate species.
-
Light: While not extensively documented for this specific compound, photolytic degradation can be a concern for complex organic molecules and should be considered in stability assessments.[9]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Recommended Storage Conditions:
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general laboratory best practices and supplier information:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8 °C is often recommended). Some suppliers utilize cold-chain transportation.[7] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against oxidation and moisture. |
| Container | Keep in a tightly sealed, opaque container.[5][10] | To prevent exposure to moisture, air, and light. |
| Environment | Store in a dry, well-ventilated area.[10] | To minimize contact with ambient moisture. |
Potential Degradation Pathways
Based on the known reactivity of arylboronic acids and TBDMS ethers, two primary degradation pathways are proposed for this molecule.
Caption: Proposed degradation pathways for this compound.
Pathway A: Hydrolysis of the TBDMS Ether
Under aqueous acidic or basic conditions, the TBDMS protecting group can be cleaved to yield 3-hydroxy-4-methoxyphenylboronic acid and tert-butyldimethylsilanol. This is a common deprotection strategy but can also occur as an unwanted degradation pathway if the compound is exposed to moisture, especially outside of a neutral pH range.[1]
Pathway B: Protodeboronation and Oxidative Deboronation
The carbon-boron bond is susceptible to cleavage. In the presence of water (protodeboronation), the boronic acid group is replaced by a hydrogen atom, yielding 1-(t-butyldimethylsilyloxy)-2-methoxybenzene.[6] Alternatively, under oxidative conditions, the boronic acid can be converted to a hydroxyl group, which after cleavage of the silyl ether would lead to 3,4-dimethoxyphenol.[7]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.
Forced Degradation Study Protocol:
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[9][11]
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 M HCl. Heat at 60 °C for up to 24 hours.[12] |
| Base Hydrolysis | Dissolve the compound in a suitable organic solvent and treat with 0.1 M NaOH. Heat at 60 °C for up to 24 hours.[12] |
| Oxidation | Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature for up to 24 hours.[9] |
| Thermal Stress | Store the solid compound at 60-80 °C for up to one week.[9] |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] |
Samples should be taken at various time points and analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]
Stability-Indicating HPLC Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Considerations for Analytical Method Development:
-
On-Column Hydrolysis: Boronic acids and their esters can be susceptible to hydrolysis on the HPLC column.[4][13][14] To mitigate this, it is recommended to use a column with low silanol activity and to avoid acidic pH modifiers in the mobile phase if possible.[14]
-
Method Validation: The final method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[5]
Conclusion
This compound is a valuable reagent that requires careful handling and storage to maintain its integrity. While stable under optimal conditions, it is susceptible to degradation via hydrolysis and deboronation. For critical applications, it is highly recommended to perform stability studies using a validated stability-indicating analytical method to ensure the quality and purity of the material. By understanding the potential stability liabilities and implementing the recommended storage and handling procedures, researchers can confidently utilize this compound in their synthetic endeavors.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. reddit.com [reddit.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic Acid for Researchers and Drug Development Professionals
Introduction: 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, with CAS number 900152-53-6, is a specialized organoboron compound increasingly utilized in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a protected phenol and a boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth overview of its commercial availability, key applications, and a detailed experimental protocol for its use.
Commercial Availability and Physicochemical Properties
Several chemical suppliers offer this compound, catering to the needs of researchers and drug development professionals. The compound is typically available in various purities and quantities. Below is a summary of key data from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |
| BLD Pharm | 900152-53-6 | C13H23BO4Si | 282.22 | - | Inert atmosphere, 2-8°C |
| Fluorochem | 900152-53-6 | - | - | - | - |
| Sigma-Aldrich | 900152-53-6 | - | 282.22 | - | - |
Note: Purity and pricing information is subject to change and should be confirmed with the respective suppliers.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds which are common motifs in biologically active molecules.[1]
The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function is crucial. It prevents unwanted side reactions of the free phenol under the basic conditions typically employed in Suzuki-Miyaura couplings. This protecting group can be readily removed under mild acidic conditions or with fluoride reagents at a later stage in the synthetic sequence, revealing the free phenol for further functionalization or as a key pharmacophoric feature.
Experimental Protocol: A General Suzuki-Miyaura Coupling Procedure
While specific reaction conditions should be optimized for individual substrates, the following provides a detailed, general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2-3 eq)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Application in Drug Discovery: Synthesis of Bioactive Molecules
Arylboronic acids are instrumental in the synthesis of a wide array of biologically active compounds, including kinase inhibitors, which are a significant class of anticancer agents.[2] While a specific example detailing the use of this compound in the synthesis of a named drug candidate was not found in the immediate search, the general utility of substituted phenylboronic acids in this area is well-established. The methoxy and protected hydroxyl groups of this particular reagent provide a scaffold that can be elaborated to mimic the structure of natural ligands or to interact with specific residues in the active site of a target protein.
The following diagram illustrates a generalized workflow for the synthesis of a biaryl-containing drug candidate using a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for synthesizing a bioactive molecule.
This logical flow demonstrates the key steps where this compound would be employed in a drug discovery context. The initial coupling reaction builds the core biaryl structure, followed by the strategic removal of the silyl protecting group to unmask a phenol, which may be a critical feature for biological activity or a handle for further synthetic modifications.
Signaling Pathway Context
While a specific signaling pathway directly modulated by a compound synthesized from this compound is not explicitly detailed in the search results, many kinase inhibitors, often synthesized via Suzuki couplings, target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway. The biaryl structures facilitated by this reagent can serve as the backbone for molecules designed to fit into the ATP-binding pocket of kinases within these pathways, thereby inhibiting their function and disrupting downstream signaling.
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by an inhibitor synthesized using the described chemistry.
Caption: Generic kinase signaling pathway and point of inhibition.
This diagram shows how a biaryl inhibitor, the synthesis of which could involve this compound, can block the activity of a key kinase in a signaling cascade, ultimately leading to a therapeutic effect such as the inhibition of cancer cell proliferation.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl structures, particularly in the development of novel therapeutics and functional materials. The bulky tert-butyldimethylsilyl (TBDMS) protecting group at the ortho-position necessitates careful optimization of reaction conditions to achieve high coupling efficiencies.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1] this compound serves as a key reagent for introducing the isovanillin pharmacophore, a structural motif present in various biologically active compounds, including analogues of Combretastatin A-4, a potent anticancer agent.[2][3] The TBDMS group protects the phenolic hydroxyl, allowing for selective coupling at the boronic acid site. Subsequent deprotection reveals the phenol, providing access to a diverse range of substituted biaryl compounds.
Due to the steric hindrance imparted by the ortho-TBDMS group, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for successful coupling. This document outlines recommended protocols and provides a framework for optimizing these reactions.
Data Presentation
Effective Suzuki-Miyaura coupling of sterically hindered boronic acids like this compound requires robust catalyst systems. The choice of ligand is particularly critical in overcoming the steric challenge. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[2]
Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Aryl Bromides, Aryl Iodides | Aryl bromides and iodides are generally more reactive than aryl chlorides. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl halide. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | These are common and effective palladium sources. |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos), cataCXium® A (2-10 mol%) | Bulky, electron-rich phosphine ligands are essential for coupling sterically hindered substrates. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are preferred. |
| Solvent System | Anhydrous, degassed solvents such as 1,4-Dioxane/water, Toluene/water, 2-MeTHF | A mixture of an organic solvent and water is often beneficial for dissolving the base and boronic acid. |
| Temperature | 80 - 120 °C (Conventional Heating), 100 - 150 °C (Microwave) | Higher temperatures are often required to overcome the activation energy of sterically hindered couplings. |
| Reaction Time | 2 - 24 hours (Conventional Heating), 10 - 60 minutes (Microwave) | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields for sterically hindered couplings.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the TBDMS Group
The TBDMS protecting group can be readily removed to yield the free phenol.
Materials:
-
TBDMS-protected biaryl (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected biaryl in THF in a round-bottom flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected biaryl.
Visualizations
The following diagrams illustrate the key chemical processes involved.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Suzuki Reaction Using TBDMS-Protected Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting Suzuki-Miyaura cross-coupling reactions using tert-butyldimethylsilyl (TBDMS) protected boronic acids. Due to the limited specific literature on this exact reaction, the following protocol is a general guideline derived from standard Suzuki-Miyaura procedures and the known chemical stability of the TBDMS protecting group. Optimization for specific substrates is highly recommended.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The use of protecting groups on boronic acids can enhance their stability and modulate their reactivity.[2] The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for hydroxyl functionalities and its stability is a key consideration in designing a compatible Suzuki protocol. TBDMS ethers are generally stable under basic conditions but are sensitive to acidic conditions and fluoride ions.[3] This protocol focuses on reaction conditions that preserve the integrity of the TBDMS group.
Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.[1] The base plays a crucial role in activating the boronic acid for the transmetalation step.[4]
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki reaction.
Detailed Experimental Protocol
This protocol is a general starting point and may require optimization of the catalyst, ligand, base, solvent, and temperature for specific substrates.
Materials:
-
Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.
-
TBDMS-Protected Aryl Boronic Acid (Ar'-B(OH)2-TBDMS): 1.2-1.5 equiv.
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or a Pd(0) source with a ligand.
-
Ligand (if required): e.g., PPh₃, SPhos, XPhos (typically in a 1:2 Pd:Ligand ratio).
-
Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.). Note: Avoid fluoride-containing bases like CsF or KF, as they can cleave the TBDMS group.
-
Solvent: Degassed solvent mixture, e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (4:1). The volume should be sufficient to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), the TBDMS-protected boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Equip the flask with a magnetic stir bar and seal it with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent mixture via syringe.
-
Sparge the resulting suspension with the inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.
-
Data Presentation: Representative Substrate Scope and Yields
| Entry | Aryl Bromide (Ar-Br) | TBDMS-Protected Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | (4-(TBDMS-oxy)phenyl)boronic acid | 4-Methoxy-4'-(TBDMS-oxy)biphenyl | 85-95 |
| 2 | 4-Bromotoluene | (4-(TBDMS-oxy)phenyl)boronic acid | 4-Methyl-4'-(TBDMS-oxy)biphenyl | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | (4-(TBDMS-oxy)phenyl)boronic acid | 4-Nitro-4'-(TBDMS-oxy)biphenyl | 75-85 |
| 4 | 3-Bromopyridine | (4-(TBDMS-oxy)phenyl)boronic acid | 3-(4-(TBDMS-oxy)phenyl)pyridine | 70-80 |
| 5 | 2-Bromonaphthalene | (4-(TBDMS-oxy)phenyl)boronic acid | 2-(4-(TBDMS-oxy)phenyl)naphthalene | 80-90 |
Signaling Pathways and Logical Relationships
The core of the Suzuki reaction is the palladium catalytic cycle. The following diagram illustrates the key steps and intermediates.
Palladium Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting and Key Considerations
-
Stability of TBDMS Group: The primary concern is the stability of the TBDMS ether. Avoid acidic conditions and fluoride-containing bases (e.g., KF, CsF) which can cause deprotection. Mild inorganic bases like K₂CO₃ or K₃PO₄ are generally recommended.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. To minimize this, ensure the reaction is thoroughly degassed to remove oxygen, and consider using a slight excess of the boronic acid.
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0). Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[2]
-
Reaction Rate: If the reaction is sluggish, consider increasing the temperature, changing the solvent system, or screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[1]
-
In-situ Deprotection: If the desired product is the unprotected biaryl phenol, a one-pot Suzuki-deprotection protocol can be employed. After the Suzuki coupling is complete, an acid (e.g., HCl in methanol) or a fluoride source (e.g., TBAF) can be added to the reaction mixture to cleave the TBDMS group. This, however, should be developed as a separate protocol.
By following these guidelines and considering the specific nature of the substrates, researchers can successfully employ TBDMS-protected boronic acids in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The tert-Butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function allows for selective coupling reactions while preventing unwanted side reactions. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of arylboronic acids and can be adapted for various research and development applications.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is favored in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Palladium Catalysts and Reaction Conditions
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. Below is a summary of reported conditions for the coupling with various aryl halides.
| Aryl Halide Partner | Palladium Catalyst | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ (2.0 equiv) | Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ (2.5 equiv) | THF | 80 | 16 | 85 |
| 4-Chloroanisole | Pd(OAc)₂ (3 mol%) | RuPhos (6 mol%) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (10:1) | 110 | 24 | 78 |
| 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (2 mol%) | - | K₂CO₃ (2.0 equiv) | DMF/H₂O (9:1) | 100 | 10 | 95 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols can be adapted for other aryl halides with appropriate optimization of the reaction conditions.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoacetophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene and degassed water to achieve a 5:1 solvent ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Aryl bromide (e.g., 1-Bromo-4-nitrobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.2 equiv), the aryl bromide (1.0 equiv), and sodium carbonate (2.0 equiv) in a mixture of 1,4-dioxane and degassed water (4:1).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 90 °C and stir for 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
Deprotection of TBDMS in 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid post-coupling
Topic: Deprotection of the TBDMS group in the product derived from 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid following a coupling reaction.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely used protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, stability across a wide range of reaction conditions, and selective removal.[1] In the context of Suzuki-Miyaura coupling reactions involving this compound, the TBDMS group serves to protect the phenolic hydroxyl group. Post-coupling, the efficient and clean removal of this group is a critical step to furnish the final desired biaryl phenol.
This document provides detailed protocols for the deprotection of the TBDMS ether in the context of a post-coupling product, focusing on the most common and effective methods. It includes a summary of reaction conditions, detailed experimental procedures, and a workflow diagram to guide researchers in selecting and performing the optimal deprotection strategy.
Data Presentation: Comparison of TBDMS Deprotection Methods
The selection of a deprotection reagent is contingent on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.[2] Below is a summary of common deprotection conditions and their typical outcomes for various TBDMS-protected alcohols and phenols. This data can serve as a starting point for optimizing the deprotection of the post-coupling product of this compound.
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Substrate Scope & Remarks |
| Tetrabutylammonium Fluoride (TBAF) | THF | 0 to RT | 45 min - 18 h | 32 - 99 | Most common and generally effective method.[1] The basicity of TBAF may be detrimental to base-sensitive substrates.[3] |
| HF-Pyridine | Pyridine, THF | 0 to 25 | 1 - 2 h | Variable | Effective, especially for substrates prone to decomposition under basic conditions.[4][5] Highly corrosive and toxic, requiring careful handling. |
| Copper (II) Chloride Dihydrate (CuCl₂·2H₂O) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Moderate to Excellent | A mild, catalytic method.[6] |
| Acetyl Chloride (catalytic) | Methanol | 0 to RT | Not Specified | Good | Mild and convenient, tolerating various other protecting groups.[7] |
| Potassium Bifluoride (KHF₂) | Methanol | RT to 60 | 30 min - 17 h | Excellent | Particularly mild and selective for phenolic TBDMS ethers at room temperature.[8] |
| Sodium Cyanide (NaCN) (catalytic) | Ethanol | RT | Short | Excellent | A mild and selective method for the deprotection of phenolic TBDMS ethers.[9] |
| Stannous Chloride (SnCl₂·2H₂O) | Ethanol, Water, or Solvent-free (Microwave) | RT to Reflux or 180 (MW) | 5 min - hours | 80 - 91 | Can be performed under various conditions, including microwave irradiation for rapid deprotection. |
| Sulfated SnO₂ | Methanol | RT | Minutes to Hours | >93 | A heterogeneous catalyst that is reusable and allows for simple workup.[10] |
Experimental Protocols
The following are detailed protocols for the most common and effective methods for TBDMS deprotection. It is recommended to first perform these reactions on a small scale to determine the optimal conditions for the specific post-coupling product.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general procedure for the deprotection of a TBDMS-protected phenol using a commercially available solution of TBAF in THF.[11]
Materials:
-
TBDMS-protected post-coupling product
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with dichloromethane.[11]
-
Quench the reaction by adding water.[11]
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[3]
Protocol 2: Deprotection using HF-Pyridine
This method is suitable for substrates that are sensitive to basic conditions. HF-Pyridine is highly corrosive and toxic; appropriate personal protective equipment and a fume hood are mandatory.
Materials:
-
TBDMS-protected post-coupling product
-
Hydrogen Fluoride-Pyridine complex (HF-Pyridine)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a fluoropolymer flask, dissolve the TBDMS-protected substrate (1.0 equiv.) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a cold solution of HF-Pyridine (excess) to the stirred mixture.[4]
-
Stir the reaction mixture at ambient temperature for 1-2 hours, monitoring the progress by TLC.[4]
-
Upon completion, cool the solution and carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[4]
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the deprotection of the TBDMS group.
Caption: Chemical transformation of TBDMS deprotection.
Caption: General experimental workflow for TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Acid-Catalyzed Deprotection of T-Butyldimethylsilyl (TBDMS) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from the ease of installation, stability to a broad range of non-acidic reagents, and the numerous methods available for its selective removal. Acid-catalyzed deprotection is a cornerstone of TBDMS ether cleavage, offering mild and selective conditions that are compatible with a variety of other protecting groups and sensitive functionalities.
These application notes provide a comprehensive overview of acid-catalyzed deprotection of TBDMS ethers, including a comparative analysis of common acidic reagents, detailed experimental protocols, and a mechanistic overview.
Relative Stability of Silyl Ethers under Acidic Conditions
A key aspect of synthetic strategy is the differential stability of various protecting groups. Under acidic conditions, the stability of silyl ethers is primarily dictated by steric hindrance around the silicon atom. The generally accepted order of lability is:
TMS < TES < TBDMS < TIPS < TBDPS [1]
This trend allows for the selective deprotection of a less hindered silyl ether in the presence of a more sterically encumbered one. For instance, a TBDMS ether can be cleaved under conditions that leave a triisopropylsilyl (TIPS) or a tert-butyldiphenylsilyl (TBDPS) ether intact.
Data Presentation: Quantitative Comparison of Acidic Deprotection Reagents
The choice of acidic reagent and reaction conditions is critical for achieving efficient and selective deprotection of TBDMS ethers. The following table summarizes various acidic methods with their respective conditions, substrate scope, and reported yields.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) |
| Acetyl Chloride (catalytic) | Methanol | 0 - rt | 0.5 - 2 h | Cleaves primary, secondary, and tertiary alkyl and aryl TBDMS ethers. Selective for TBDMS over TBDPS.[2][3] | 85-98 |
| Acetic Acid / H₂O / THF | 3:1:1 | rt | 12 - 24 h | General deprotection of TBDMS ethers. | >90 |
| Hafnium(IV) triflate (catalytic) | Dichloromethane | rt | 10 - 60 min | Highly potent for deprotection of primary, secondary, and tertiary alkyl and aryl TBDMS ethers.[4] | 90-98 |
| Phosphomolybdic acid on SiO₂ | Dichloromethane | rt | 1 - 2 h | Chemoselective deprotection of TBDMS ethers in the presence of TBDPS, OTHP, O-allyl, OBn, esters, and azides.[4][5] | 90-96 |
| CuCl₂·2H₂O (catalytic) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Cleaves various TBDMS ethers.[6] | 75-95 |
Experimental Protocols
Protocol 1: Deprotection of a TBDMS Ether using Catalytic Acetyl Chloride in Methanol
This protocol is a mild and highly efficient method for the cleavage of TBDMS ethers.[2][3]
Materials:
-
TBDMS-protected substrate
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous methanol (3 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add acetyl chloride (0.15 mmol, 15 mol%) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add dichloromethane (20 mL). Neutralize the reaction mixture by the addition of 10% aqueous NaHCO₃ solution (1 mL). Wash the organic layer with water (10 mL).
-
Isolation: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Deprotection of a TBDMS Ether using Acetic Acid
This is a classic and straightforward method for TBDMS ether deprotection.
Materials:
-
TBDMS-protected substrate
-
Acetic Acid
-
Water
-
Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 3:1:1 mixture of acetic acid, water, and THF (e.g., 3 mL acetic acid, 1 mL water, 1 mL THF).
-
Reaction: Stir the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to complete.
-
Work-up: Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway: Mechanism of Acid-Catalyzed TBDMS Deprotection
The acid-catalyzed deprotection of a TBDMS ether proceeds through a two-step mechanism. First, the ether oxygen is protonated by the acid catalyst, which increases the electrophilicity of the silicon atom and makes the alcohol a better leaving group. Subsequently, a nucleophile (typically the solvent or the conjugate base of the acid) attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond and liberation of the free alcohol.
Caption: Mechanism of acid-catalyzed TBDMS ether deprotection.
Experimental Workflow: General Procedure for TBDMS Deprotection
The following diagram outlines a typical workflow for the deprotection of a TBDMS ether in a research laboratory setting.
Caption: General experimental workflow for TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Fluoride-Based Cleavage of the TBDMS Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities. Its widespread use stems from its stability across a broad spectrum of reaction conditions and its predictable and facile removal.[1] The most prevalent and effective method for the cleavage of TBDMS ethers is through the use of fluoride-based reagents. This method is driven by the exceptionally high affinity of the fluoride ion for silicon, which allows for highly chemoselective deprotection, regenerating the parent alcohol.[1][2]
These application notes provide a comprehensive overview of fluoride-mediated TBDMS deprotection, including the underlying mechanism, a comparative analysis of common fluoride reagents, and detailed experimental protocols. The information herein is intended to guide researchers in selecting the optimal deprotection strategy for their specific synthetic challenges.
Mechanism of Fluoride-Mediated Deprotection
The cleavage of a TBDMS ether by a fluoride source is a nucleophilic substitution reaction. The fluoride ion attacks the silicon atom, forming a transient, pentacoordinate silicon intermediate. The thermodynamic driving force for this reaction is the formation of the very strong silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond.[2][3] This hypervalent intermediate then collapses, breaking the Si-O bond and releasing an alkoxide. A subsequent workup protonates the alkoxide to yield the desired free alcohol.[4][5]
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
Common Fluoride Reagents for TBDMS Deprotection
The choice of fluoride reagent is critical and depends on factors such as the substrate's sensitivity to basicity, steric hindrance, and the desired reaction rate.[1]
| Reagent | Common Abbreviation | Typical Conditions | Advantages | Disadvantages |
| Tetrabutylammonium Fluoride | TBAF | THF, 0 °C to rt | High reactivity, soluble in organic solvents.[5] | Basic, can cause side reactions with base-labile groups.[6] |
| Hydrogen Fluoride-Pyridine | HF-Pyridine | THF/Pyridine, 0 °C to rt | Less basic than TBAF, suitable for some base-sensitive substrates.[7] | Can be corrosive and requires careful handling.[8] |
| Triethylamine Trihydrofluoride | TEA·3HF | Acetonitrile or Dichloromethane, rt | Mild, suitable for substrates with base-labile functional groups.[1] | Can be slower than other reagents. |
| Tris(dimethylamino)sulfonium Difluorotrimethylsilicate | TAS-F | THF or DMF, rt | Anhydrous fluoride source, useful for sensitive substrates.[9] | More expensive than other fluoride sources. |
| Potassium Bifluoride | KHF₂ | Methanol, rt | Mild and highly selective for phenolic TBDMS ethers.[10] | Slower for deprotection of alkyl TBDMS ethers at room temperature.[10] |
| Cesium Fluoride | CsF | Acetonitrile or DMF, rt to elevated temperatures | Mild, can be used for selective deprotections.[2] | Often requires higher temperatures and longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection using TBAF
This protocol is a general starting point for the deprotection of TBDMS ethers using the most common fluoride reagent, TBAF.[5][6]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1–1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Basicity: The TBAF reagent is basic and may not be suitable for substrates with base-labile functional groups.[6] For such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[6]
Protocol 2: TBDMS Deprotection using HF-Pyridine
This protocol is suitable for substrates that are sensitive to the basicity of TBAF.[7]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Hydrogen Fluoride-Pyridine complex
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate in a mixture of THF and pyridine.
-
Cool the solution to 0 °C.
-
Slowly add the HF-Pyridine complex to the stirred solution.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Deprotection of Phenolic TBDMS Ethers using KHF₂
This protocol is highly selective for the cleavage of phenolic TBDMS ethers in the presence of alkyl TBDMS ethers.[10]
Materials:
-
Phenolic TBDMS ether (1.0 equiv)
-
Potassium bifluoride (KHF₂) (2.5 equiv)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic TBDMS ether in methanol, add potassium bifluoride.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Logic
The following diagram illustrates a general workflow for selecting a TBDMS deprotection strategy and executing the experiment.
Caption: General workflow for TBDMS deprotection.
Conclusion
Fluoride-based reagents are indispensable tools for the cleavage of TBDMS protecting groups. A thorough understanding of the reaction mechanism, the properties of different fluoride sources, and careful consideration of the substrate's functionalities are crucial for successful deprotection. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic strategies, ultimately enabling the efficient synthesis of complex molecules in academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic Acid in the Synthesis of Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a valuable building block in multi-step organic synthesis, particularly for the construction of complex biaryl systems. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust protection for the phenolic hydroxyl group, allowing for selective reactions at other sites of the molecule. This attribute is particularly advantageous in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This document provides detailed application notes and protocols for the use of this boronic acid in the synthesis of Combretastatin A-4, a potent natural product with significant anti-cancer properties.[1][2]
Combretastatin A-4 (CA-4) functions as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, making it a prominent target in the development of anti-cancer therapeutics.[6][7] The synthesis of CA-4 and its analogs often employs a Suzuki coupling strategy where this compound can serve as a key precursor for one of the aromatic rings.
Core Application: Synthesis of Combretastatin A-4
The following multi-step synthesis outlines a representative pathway to Combretastatin A-4, highlighting the pivotal role of this compound in a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Synthetic workflow for Combretastatin A-4.
Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable vinyl bromide partner.
Materials:
-
This compound
-
(Z)-1-(2-bromoethenyl)-3,4,5-trimethoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equivalents) and (Z)-1-(2-bromoethenyl)-3,4,5-trimethoxybenzene (1.0 equivalent).
-
Add potassium carbonate (2.0 equivalents).
-
In a separate vial, pre-mix palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Add the catalyst/ligand mixture to the reaction flask.
-
Add degassed toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield TBDMS-protected Combretastatin A-4.
Step 2: Deprotection of the TBDMS Ether
This protocol outlines the removal of the TBDMS protecting group to yield the final product, Combretastatin A-4.
Materials:
-
TBDMS-protected Combretastatin A-4
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected Combretastatin A-4 (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tetrabutylammonium fluoride solution (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Combretastatin A-4.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis of Combretastatin A-4.
| Step | Reaction | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Water | 85 | 8 | 70-85 |
| 2 | TBDMS Deprotection | TBAF | THF | 0 - RT | 2 | 85-95 |
Mechanism of Action: Signaling Pathway
Combretastatin A-4 exerts its potent anti-cancer effects by disrupting microtubule dynamics, which triggers a cascade of signaling events leading to apoptosis.
Caption: Signaling pathway of Combretastatin A-4.
The binding of Combretastatin A-4 to the colchicine site on β-tubulin prevents the polymerization of tubulin dimers into microtubules.[3][4][5] This leads to a net depolymerization of the microtubule network, causing the cell cycle to arrest in the G2/M phase.[6] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis of combretastatin A-4 piperazine derivatives as potential antitumor agents by inhibiting tubulin polymerization and inducing autophagy in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
Introduction
Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] The efficiency, purity, and scalability of intermediate synthesis are critical factors that directly impact the overall drug development and manufacturing process, influencing cost, safety, and environmental footprint.[4][] This document provides detailed application notes and experimental protocols for key synthetic methodologies used in the production of these vital compounds, with a focus on techniques that are broadly applicable and crucial for modern drug discovery. The applications covered include palladium-catalyzed cross-coupling, biocatalytic stereoselective reduction, and classical chiral resolution.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6] Its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its reagents have made it an indispensable tool in the pharmaceutical industry for synthesizing complex molecular architectures found in numerous drugs, including kinase inhibitors and antifungal agents.[6][7][8]
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of catalyst, base, and solvent system is crucial for optimizing reaction yield and purity.
Logical Relationships of Key Reaction Components
Caption: Logical relationships of key components in a Suzuki-Miyaura coupling reaction.
Data Presentation: Effect of Reaction Parameters
The selection of reaction parameters significantly influences the outcome of the Suzuki-Miyaura coupling. The following tables summarize the effect of different bases and palladium catalysts on the reaction yield for representative couplings.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| K₂CO₃ | Water-Acetonitrile (4:1) | 37 | 18 | 95 | [6] |
| Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 12 | 92 | [6] |
| Cs₂CO₃ | Dioxane | 100 | 12 | 98 | [6] |
| K₃PO₄ | Toluene | 110 | 16 | 94 |[6] |
Table 2: Comparison of Palladium Catalysts for Coupling of 2,5-Dichloropyrazine
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/Water | 80 | 12 | 85 | [7] |
| Pd/ˢSphos (5%) | K₂CO₃ | Water-Acetonitrile | 37 | 18 | 91 | [6] |
| Pd₂(dba)₃ (5%) | K₂CO₃ | Toluene | Reflux | 4 | 88 |[8] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, a common transformation in pharmaceutical synthesis.[6][7]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd/ˢSphos, 5 mol%)[6]
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)[7]
-
Degassed solvent system (e.g., water-acetonitrile 4:1, 5 mL)[6]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), palladium precatalyst (5 mol%), and potassium carbonate (3.0 mmol).[6][7]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (5 mL) to the flask via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 37-80 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6][7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (25 mL) and extract with ethyl acetate (3 x 25 mL).[6][7]
-
Isolation: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.[7]
Application Note 2: Biocatalytic Synthesis of a Chiral Antiviral Intermediate
Biocatalysis offers a powerful, green alternative to traditional chemical synthesis for producing chiral pharmaceutical intermediates.[4][9] Enzymes operate under mild conditions with high stereoselectivity, reducing the need for protecting groups and minimizing toxic waste.[9] A key application is the synthesis of (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane, a crucial intermediate for the antiviral drug atazanavir.[10] This intermediate can be synthesized via the stereoselective bioreduction of a ketone precursor using a short-chain dehydrogenase/reductase (SDR) enzyme.[10]
Experimental Workflow: Biocatalytic Reduction
Caption: A typical experimental workflow for the biocatalytic reduction of a ketone intermediate.
Data Presentation: Bioreduction Performance
The efficiency of the bioreduction can be quantified by measuring substrate conversion and the stereoselectivity of the product formation.
Table 3: Performance of SDR-Catalyzed Reduction
| Substrate Concentration (mM) | Co-solvent | Time (h) | Conversion (%) | Diastereomeric Excess (d.e. %) | Reference |
|---|---|---|---|---|---|
| 50 | Toluene (10%) | 12 | >99 | >99 | [10] |
| 200 | Toluene (25%) | 24 | >99 | >99 | [10] |
| 500 | Toluene (50%) | 36 | >99 | >99 |[10] |
Experimental Protocol: Stereoselective Bioreduction of a Prochiral Ketone
This protocol is based on the efficient synthesis of the atazanavir intermediate using an enhanced short-chain dehydrogenase.[10]
Materials:
-
(3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (Substrate 1a)
-
Short-chain dehydrogenase/reductase (SDR) biocatalyst (e.g., muSDR)
-
Toluene (co-solvent)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
NADH (if required, though some systems regenerate it)[10]
-
Bioreactor or temperature-controlled shaker flask
-
Ethyl acetate for extraction
Procedure:
-
Reaction Medium Preparation: Prepare the aqueous-organic solvent system. For a 500 mL scale-up reaction, this may consist of 50% toluene in a suitable buffer.[10]
-
Substrate Addition: Dissolve the ketone substrate (e.g., to a final concentration of 500 mM) in the prepared solvent system within the reaction vessel.[10]
-
Enzyme Addition: Add the SDR biocatalyst to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with constant stirring. Monitor the reaction for substrate conversion using HPLC. The reaction may take 24-48 hours to reach completion.
-
Work-up: Once the substrate is consumed, terminate the reaction. Separate the organic layer (toluene) from the aqueous layer.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (2 x 100 mL) to recover any remaining product.
-
Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude chiral alcohol intermediate.
-
Analysis: Determine the conversion and diastereomeric/enantiomeric excess of the product using chiral HPLC analysis.
Application Note 3: Chiral Resolution of Racemic Intermediates
Many pharmaceutical agents are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.[] Therefore, obtaining enantiomerically pure compounds is crucial.[12] While asymmetric synthesis is one approach, chiral resolution—the separation of a racemic mixture into its individual enantiomers—remains a widely used and practical method in industrial settings.[13] The most common technique involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers, which can then be separated based on differences in their physical properties, such as solubility.[13][14]
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Workflow for separating enantiomers using a chiral resolving agent.
Data Presentation: Common Chiral Resolving Agents
The choice of resolving agent is critical for successful separation and is often determined empirically.
Table 4: Examples of Classical Chiral Resolving Agents
| Racemic Compound Type | Resolving Agent Type | Example Resolving Agent | Reference |
|---|---|---|---|
| Acid | Chiral Base | (+)-α-Phenethylamine | [14] |
| Acid | Chiral Base | Brucine / Strychnine | [13][14] |
| Base | Chiral Acid | (+)-Tartaric acid | [13] |
| Base | Chiral Acid | (S)-Mandelic acid | [13] |
| Alcohol | Chiral Acid | (S)-Camphor-10-sulfonic acid |[13] |
Experimental Protocol: Resolution of a Racemic Alcohol
This protocol provides a general method for resolving a racemic alcohol by forming diastereomeric salts with a chiral acid, as demonstrated in the synthesis of duloxetine.[13]
Materials:
-
Racemic alcohol (1.0 equiv)
-
Chiral resolving agent (e.g., (S)-mandelic acid, ~0.5-1.0 equiv)[13]
-
Appropriate solvent system (e.g., Toluene/Methanol mixture)[13]
-
Aqueous base (e.g., NaOH solution) for liberation
-
Aqueous acid (e.g., HCl solution) for racemization of unwanted enantiomer
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve the racemic alcohol (1.0 equiv) in the chosen solvent system (e.g., toluene/methanol). Add the optically active resolving agent (e.g., (S)-mandelic acid).[13]
-
Crystallization: Stir the solution at a controlled temperature. The salt of one enantiomer should preferentially crystallize out of the solution due to lower solubility.[13] The process may be aided by seeding with a small crystal of the desired diastereomeric salt.
-
Separation: Filter the mixture to isolate the crystalline, less soluble diastereomeric salt. The filtrate will contain the more soluble diastereomer.
-
Liberation of Enantiomer 1: Suspend the isolated crystalline salt in a mixture of water and an organic solvent (e.g., toluene). Add an aqueous base (e.g., NaOH) to deprotonate the resolving agent and liberate the free, enantiomerically enriched alcohol into the organic layer. Separate the layers and isolate the alcohol from the organic phase.
-
Recovery of Enantiomer 2 (Optional): The unwanted enantiomer can be recovered from the filtrate from step 3 by a similar liberation process.
-
Recycling (Optional): The recovered unwanted enantiomer can be racemized (e.g., by treatment with acid) and recycled back into the resolution process to improve overall yield, a strategy known as Resolution-Racemization-Recycle.[13]
-
Purity Analysis: Determine the enantiomeric purity (enantiomeric excess, ee) of the resolved alcohol using a suitable analytical technique, such as chiral HPLC.[]
References
- 1. mlunias.com [mlunias.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- 4. blazingprojects.com [blazingprojects.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Biocatalytic routes to anti-viral agents and their synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl partners. This is attributed to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the requisite boronic acid reagents.
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a valuable building block in organic synthesis. The t-butyldimethylsilyl (TBDMS) protecting group on the phenolic oxygen allows for selective coupling reactions at the boronic acid site while masking the reactive phenol. This TBDMS ether can be readily cleaved under specific conditions post-coupling to yield the corresponding hydroxylated biaryl, a common pharmacophore. These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse biaryl compounds.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The yields are illustrative and can vary based on the specific substrate and reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 88-98 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 70-80 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | CsF | Toluene | 110 | 24 | 65-75 |
| 3 | 2-Chloronaphthalene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Deprotection of the TBDMS Group
This protocol outlines the removal of the TBDMS protecting group to yield the free phenol.
Materials:
-
TBDMS-protected biaryl compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the TBDMS-protected biaryl compound in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final hydroxylated biaryl.
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the deprotection of the TBDMS group.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Ligand Selection in Sterically Hindered Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency. However, when coupling sterically hindered substrates, such as those required for the synthesis of multi-ortho-substituted biaryls, the choice of ligand is paramount to achieving high yields and preventing unwanted side reactions. These sterically congested biaryl motifs are crucial in medicinal chemistry, materials science, and natural product synthesis. This document provides detailed application notes, comparative data, and experimental protocols to guide the selection of appropriate ligands for challenging Suzuki coupling reactions.
Introduction to Ligand Effects in Sterically Hindered Couplings
The success of a sterically hindered Suzuki coupling hinges on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich ligands are generally preferred as they promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species necessary for the oxidative addition of hindered aryl halides.[1][2] Furthermore, these ligands accelerate the often rate-limiting reductive elimination step to furnish the desired biaryl product.[1][3]
Two main classes of ligands have proven exceptionally effective for these challenging transformations: biaryl phosphines (often referred to as Buchwald ligands) and N-heterocyclic carbenes (NHCs).[2][4] The choice between these ligand classes and specific ligands within them depends on the nature of the substrates and the desired reaction conditions.
Data Presentation: Ligand Performance in Sterically Hindered Suzuki Coupling
The following tables summarize the performance of various phosphine and NHC ligands in the Suzuki-Miyaura coupling of sterically hindered substrates. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Performance of Biaryl Phosphine Ligands in Couplings of Hindered Aryl Halides
| Ligand | Aryl Halide Substrate | Aryl Boronic Acid Substrate | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0) | K₃PO₄ | Toluene | RT | 2 | 98[5] |
| SPhos | 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | Pd(dba)₂ (1.0) | K₃PO₄·H₂O | Dioxane | 50 | 12 | 95[6] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | K₃PO₄ | Toluene | 100 | 12 | 99[5] |
| RuPhos | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.0) | K₃PO₄ | Toluene | 100 | 18 | 94[7] |
| BI-DIME | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1.0) | K₃PO₄ | Toluene | 110 | 12 | 31[8] |
| AntPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1.0) | K₃PO₄ | Toluene | 110 | 12 | 85[8] |
Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands in Couplings of Hindered Aryl Halides
| Ligand Precursor | Aryl Halide Substrate | Aryl Boronic Acid Substrate | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| IPr | 2,6-Dimethylphenyl chloride | Phenylboronic acid | Pd(OAc)₂ (1.0) | K₃PO₄ | Dioxane | 80 | 18 | 96[9] |
| SIPr | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (2.0) | K₃PO₄ | Toluene | 100 | 12 | 92[9] |
| Naphthyl-NHC | 2,6-Diisopropylphenyl bromide | 2,4,6-Trimethylphenylboronic acid | [Pd(allyl)Cl]₂ (1.0) | K₃PO₄ | Dioxane | RT | 16 | 99[1][10] |
| Acenaphthoimidazolylidene | 2,4,6-Trimethylphenyl bromide | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (0.1) | t-BuOK | Dioxane | 80 | 12 | >99[4] |
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of a bulky ligand (L) is crucial for promoting the efficiency of each step, particularly for sterically demanding substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative protocols for sterically hindered Suzuki-Miyaura coupling reactions. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Biaryl Phosphine Ligand
This protocol is adapted from procedures utilizing ligands such as SPhos and XPhos.[4][5]
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Biaryl phosphine ligand (e.g., SPhos, XPhos)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (0.5-2.0 mol%), the biaryl phosphine ligand (1.0-4.0 mol%, typically a 1:1 to 2:1 ligand-to-palladium ratio), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (3.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligand
This protocol is based on the use of air-stable NHC-palladium precatalysts or in situ generated catalysts.[4][9][11]
Materials:
-
Palladium source (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) or an air-stable [(NHC)Pd] precatalyst (0.1-2.0 mol%)
-
NHC ligand precursor (imidazolium salt) if not using a precatalyst
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Base (e.g., K₃PO₄, t-BuOK) (3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, THF)
Procedure:
-
If using an NHC-Pd precatalyst: To an oven-dried Schlenk flask, add the precatalyst (0.1-2.0 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (3.0 equiv).
-
If generating the catalyst in situ: To an oven-dried Schlenk flask, add the palladium source, the NHC ligand precursor, the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (3 cycles).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C) until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Work-up and purification are performed as described in Protocol 1.
Troubleshooting and Optimization
When encountering low yields or incomplete reactions in sterically hindered Suzuki couplings, consider the following troubleshooting steps:[2][12]
-
Ligand Choice: If a particular ligand is ineffective, screen other bulky, electron-rich phosphines or NHCs. For tetra-ortho-substituted biaryls, highly specialized ligands like AntPhos or certain NHCs may be necessary.[4][8]
-
Base Selection: The choice of base is critical. K₃PO₄ is a good starting point, but stronger bases like t-BuOK may be required for less reactive substrates.[4]
-
Solvent: Toluene and dioxane are common choices. For higher temperatures, consider xylenes.
-
Temperature: Sterically hindered substrates often require higher temperatures to overcome activation barriers. Microwave irradiation can also be effective.[13]
-
Water Content: In some cases, a small amount of water can be beneficial when using phosphate or carbonate bases.
Logical Workflow for Ligand Selection
The following diagram outlines a logical workflow for selecting an appropriate ligand for a sterically hindered Suzuki coupling.
References
- 1. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 11. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Base Selection for Suzuki-Miyaura Coupling of Silyl-Protected Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of complex molecules, particularly in drug development, protecting groups are essential for masking reactive functionalities. Silyl ethers are frequently employed to protect hydroxyl groups on arylboronic acids due to their tunable stability and ease of installation and removal.
However, the very conditions that facilitate the Suzuki-Miyaura coupling—most notably the presence of a base—can pose a challenge to the integrity of these silyl protecting groups. The choice of base is therefore a critical parameter that dictates not only the efficiency of the cross-coupling but also the chemoselectivity between the desired coupling and premature deprotection of the silyl ether.
These application notes provide a detailed guide to selecting the appropriate base for the Suzuki reaction of silyl-protected boronic acids, summarizing key considerations, comparative data, and detailed experimental protocols to enable researchers to navigate this delicate balance and achieve optimal results.
Principles of Base Selection
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium catalyst.[1][2] However, the basicity and nucleophilicity of the chosen base also influence the stability of silyl ethers.
Stability of Silyl Ethers:
The stability of silyl ethers toward basic conditions is largely dependent on the steric bulk of the substituents on the silicon atom. The general order of stability is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (TBDMS, tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [3]
For synthetic applications requiring the preservation of the silyl group throughout the Suzuki coupling, bulky and robust protecting groups such as TBS and TIPS are highly recommended.
Common Bases in Suzuki-Miyaura Coupling:
A variety of inorganic bases are commonly used in Suzuki reactions. Their effectiveness with silyl-protected boronic acids depends on a balance between sufficient basicity to promote the coupling and mildness to avoid deprotection.
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective base. It is considered a moderately strong base and can be effective, but may lead to partial deprotection of less stable silyl ethers, particularly with extended reaction times or elevated temperatures.
-
Potassium Phosphate (K₃PO₄): A milder and often superior choice for sensitive substrates.[4] Its lower basicity compared to carbonates can help preserve silyl ether integrity while still efficiently promoting the catalytic cycle.
-
Cesium Carbonate (Cs₂CO₃): A strong base known for its high solubility in organic solvents, which can accelerate reaction rates.[1] However, its increased basicity poses a higher risk of silyl ether cleavage.[5]
-
Potassium Fluoride (KF): Fluoride ions have a high affinity for silicon and are potent reagents for silyl ether cleavage.[6] When used as a base in Suzuki reactions, KF can play a dual role: promoting the coupling and inducing deprotection. This can be exploited for a one-pot deprotection-coupling sequence but must be carefully controlled if the silyl group is to be retained.
Data Presentation: Comparative Performance of Bases
The following table provides illustrative data on the performance of various bases in the Suzuki-Miyaura coupling of (4-(tert-butyldimethylsilyloxy)phenyl)boronic acid with 4-bromoanisole. These representative yields highlight the general trends observed when balancing coupling efficiency with the stability of the TBS protecting group.
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Deprotected Phenol (%) |
| 1 | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | Pd(PPh₃)₄ (2) | 90 | 12 | 91 | < 5 |
| 2 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | Pd(PPh₃)₄ (2) | 90 | 12 | 85 | 10-15 |
| 3 | Cs₂CO₃ (2.0) | Dioxane | Pd(dppf)Cl₂ (2) | 100 | 8 | 75 | 20-25 |
| 4 | KF (3.0) | THF | Pd(OAc)₂/SPhos (2) | 80 | 6 | < 10 | > 90 |
Note: The data in this table are illustrative and intended to demonstrate general trends. Actual yields will vary depending on the specific substrates, catalyst, and reaction conditions.
Key Experiments and Protocols
Protocol 1: Suzuki-Miyaura Coupling with Preservation of the Silyl Ether using K₃PO₄
This protocol is designed for the efficient coupling of a silyl-protected arylboronic acid while minimizing deprotection of the silyl group.
Materials:
-
Silyl-protected arylboronic acid (e.g., (4-(tert-butyldimethylsilyloxy)phenyl)boronic acid) (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the silyl-protected arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to the flask.
-
Via syringe, add the degassed solvent (e.g., Toluene, 8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl-protected biaryl product.
Protocol 2: One-Pot Suzuki-Miyaura Coupling and In Situ Deprotection using KF
This protocol is designed for instances where a one-pot coupling and deprotection to reveal the hydroxyl group is desired.
Materials:
-
Silyl-protected arylboronic acid (e.g., (4-(tert-butyldimethylsilyloxy)phenyl)boronic acid) (1.5 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Potassium fluoride (KF), spray-dried (3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), silyl-protected arylboronic acid (1.5 mmol), and potassium fluoride (3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Via syringe, add the anhydrous, degassed solvent (e.g., THF, 10 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction for the consumption of the starting material and the formation of the deprotected biaryl product by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final hydroxylated biaryl product.
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the crucial role of the base in activating the silyl-protected boronic acid to form the active boronate species required for transmetalation.
Caption: A decision-making workflow for selecting an appropriate base based on the desired outcome for the silyl protecting group in a Suzuki-Miyaura coupling reaction.
Conclusion
The successful execution of Suzuki-Miyaura cross-coupling reactions with silyl-protected boronic acids hinges on the judicious selection of the base. For reactions where the integrity of the silyl protecting group is paramount, milder bases such as potassium phosphate (K₃PO₄) are recommended to ensure high chemoselectivity and minimize premature deprotection. Conversely, for synthetic strategies that benefit from a one-pot coupling and deprotection sequence, potassium fluoride (KF) can be an effective choice. By understanding the interplay between base strength, silyl ether stability, and the catalytic cycle, researchers can optimize their reaction conditions to achieve high yields of the desired products, thereby streamlining the synthesis of complex molecules for applications in research, discovery, and drug development.
References
Application Notes and Protocols for Anhydrous Boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of anhydrous reaction conditions for palladium-catalyzed boronic acid coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. The information is intended to guide researchers in optimizing reaction conditions, particularly concerning the role of water, and to provide detailed protocols for both anhydrous and aqueous systems for comparison.
Introduction: The Role of Water in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation.[1][2] While traditionally performed in organic solvents with the addition of a small amount of water, recent advancements have led to the development of strictly anhydrous conditions, as well as methods that proceed in water as the sole solvent.[3][4]
The presence of water can be beneficial by aiding in the dissolution of the base and facilitating the transmetalation step.[5][6] However, water can also lead to undesired side reactions such as protodeboronation, especially with sensitive boronic acids.[6][7] For certain applications, particularly those involving boronic esters, anhydrous conditions are preferable to prevent premature hydrolysis.[7][8] Boronic esters offer improved stability over their corresponding acids, preventing protodeboronation and allowing for sequential coupling reactions.[1]
Conversely, performing the reaction in water offers significant environmental and economic advantages.[3] Water-soluble catalysts and ligands have been developed to facilitate these "green" transformations.[4][9][10]
This document will explore both anhydrous and aqueous protocols, providing the necessary information for researchers to select the optimal conditions for their specific substrates and desired outcomes.
Reaction Mechanism and Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11] A palladium(0) species is the active catalyst that enters the cycle.
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.
Experimental Protocols
This section provides detailed protocols for both anhydrous and aqueous Suzuki-Miyaura coupling reactions.
This protocol is adapted from a method utilizing potassium trimethylsilanolate (TMSOK) as a soluble base under homogeneous, anhydrous conditions.[7][8] This method is particularly useful for coupling boronic esters, avoiding hydrolysis.
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Neopentyl boronic ester (1.1 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Anhydrous workup reagents (e.g., hexane, ethyl acetate, brine)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide, neopentyl boronic ester, palladium catalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
In a separate flask, dissolve the TMSOK in the anhydrous solvent.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC or GC/MS until completion.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is a general procedure for a ligand-free Suzuki-Miyaura coupling in water, which is an environmentally friendly alternative to traditional methods.[12][13]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Deionized water (3 mL)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, Pd(OAc)₂, and base.
-
Add deionized water to the flask.
-
Stir the mixture vigorously at room temperature or with heating. The reaction is often heterogeneous.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, extract the mixture with an organic solvent (e.g., diethyl ether, 4 x 10 mL).[13]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
The choice of reaction conditions can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Effect of Water on Suzuki-Miyaura Coupling Yields
| Entry | Aryl Halide | Boronic Acid | Solvent | Base | Catalyst/Ligand | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Dioxane/H₂O (5:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 6 | 95 | [14] |
| 2 | 4-Bromoanisole | Phenylboronic acid | H₂O | K₃PO₄ | Pd(OAc)₂ | 1 | 68-77 | [12] |
| 3 | 4-Iodoanisole | Phenylboronic acid | Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 2 | 85 | [15] |
| 4 | 3,4-Dichlorophenyl neopentyl boronic ester | 4-Fluorophenyl bromide | THF (anhydrous) | TMSOK | Pd(OAc)₂/SPhos | 1.5 | 97 | [7] |
Table 2: Comparison of Anhydrous vs. Aqueous Conditions for Unstable Boronic Acids
| Entry | Boronic Acid Derivative | Coupling Partner | Conditions | Yield (%) | Reference |
| 1 | 2-Thiopheneboronic acid | 4-Chloroanisole | Dioxane/H₂O, K₃PO₄ | 37 | [14] |
| 2 | 2-Thiophene-MIDA boronate | 4-Chloroanisole | Dioxane/H₂O, K₃PO₄ | 94 | [14] |
| 3 | 2-Indoleboronic acid | 4-Chloroanisole | Dioxane/H₂O, K₃PO₄ | 14 | [14] |
| 4 | 2-Indole-MIDA boronate | 4-Chloroanisole | Dioxane/H₂O, K₃PO₄ | 93 | [14] |
*MIDA = N-methyliminodiacetic acid
Experimental Workflow Diagram
The following diagram illustrates a general workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between anhydrous and aqueous conditions for boronic acid coupling reactions depends heavily on the stability of the substrates and the desired process parameters. Anhydrous conditions, particularly with boronic esters, offer a robust method for preventing protodeboronation and other water-induced side reactions.[7] On the other hand, aqueous methods provide a more sustainable and economical approach, with many successful examples reported, even for large-scale synthesis.[3][12] For unstable boronic acids, the use of protecting groups like MIDA in aqueous systems can provide a "slow-release" strategy, leading to high yields.[14] Researchers should carefully consider the nature of their substrates and the goals of their synthesis when selecting the appropriate reaction conditions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your Suzuki coupling experiments with this specific boronic acid.
Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary factors I should investigate?
A1: Low yields with this compound can stem from several factors, often related to its steric bulk and the stability of the silyl protecting group. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for this sterically hindered boronic acid.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended to facilitate the catalytic cycle.[1][2][3]
-
Base Selection: The choice of base is critical. Strong bases may lead to the cleavage of the TBDMS protecting group. Milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often preferred to minimize protodeboronation and prevent desilylation.[4][5]
-
Reaction Conditions: Inadequate temperature, reaction time, or inefficient degassing of solvents can lead to poor yields. Ensure your reaction is conducted under a strictly inert atmosphere to prevent catalyst deactivation.[4][5]
Q2: I am seeing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[4][5] To mitigate this:
-
Use Anhydrous Conditions: While some Suzuki protocols tolerate water, excess moisture can promote protodeboronation. Ensure your solvents are thoroughly dried and degassed.[4][5]
-
Select a Milder Base: As mentioned, stronger bases can accelerate this side reaction. Opt for bases like K₃PO₄ or Cs₂CO₃.[4]
-
Optimize Reaction Time: Monitor your reaction's progress using TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.[4]
Q3: Is the TBDMS protecting group stable under typical Suzuki coupling conditions?
A3: The stability of the TBDMS group is a key consideration. While generally robust, it can be cleaved under strongly basic conditions. The choice of a milder base is crucial to preserve the protecting group throughout the reaction. If you suspect deprotection is occurring, consider analyzing your crude reaction mixture for the presence of the corresponding phenol.
Q4: What is the optimal catalyst system for coupling with this sterically hindered boronic acid?
A4: For sterically demanding substrates, catalyst systems employing bulky, electron-rich phosphine ligands are generally superior.[1][3][6] Consider screening a few different catalyst/ligand combinations to find the most effective one for your specific coupling partner. Good starting points include Pd(OAc)₂ with SPhos or XPhos, or pre-catalysts like SPhos-Pd-G2 or XPhos-Pd-G2.[7]
Quantitative Data Summary
The following table summarizes the expected impact of various reaction parameters on the yield of the Suzuki coupling with this compound. The yields are illustrative and will vary depending on the specific aryl halide used.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | 20-40 | Pd(OAc)₂ / SPhos | 85-95 | Bulky, electron-rich ligands enhance catalytic activity for hindered substrates.[1][3] |
| Base | NaOH | 30-50 | K₃PO₄ | 80-90 | Milder bases minimize protodeboronation and prevent TBDMS cleavage.[4][5] |
| Solvent | Toluene/H₂O | 60-75 | Dioxane/H₂O | 85-95 | The choice of solvent can influence the solubility of reagents and the reaction rate.[2][7] |
| Temperature | 60 °C | 50-65 | 100 °C | 85-95 | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates.[4] |
Detailed Experimental Protocol
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction with this compound. Optimization for specific substrates may be necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[8][9]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]
Visual Troubleshooting Guide
The following diagrams illustrate key concepts and workflows for troubleshooting your Suzuki coupling reaction.
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Sterically Hindered Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with a sterically hindered boronic acid is resulting in low to no product yield. What are the primary factors I should investigate?
A1: Low or nonexistent yields in Suzuki couplings with sterically hindered substrates are a common challenge. The primary cause is a significant decrease in the reaction rate due to steric hindrance, which affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] A systematic approach to troubleshooting should focus on the following critical parameters:
-
Catalyst and Ligand Selection: This is the most crucial factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2][3]
-
Base and Solvent System: The choice of base and solvent is critical and can dramatically influence the reaction rate and yield.[3]
-
Reaction Temperature: Sterically hindered substrates frequently require higher temperatures to overcome the activation energy barriers.[3]
-
Boronic Acid Stability: The boronic acid itself may be degrading under the reaction conditions, leading to side reactions like protodeboronation or homocoupling.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[4]
Q2: I suspect my catalyst system is not active enough. What are the best ligands to use for coupling sterically hindered boronic acids?
A2: For sterically demanding couplings, the ligand's role is to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and to accelerate the slow reductive elimination step.[1][3] Bulky, electron-rich ligands are essential.[4]
Recommendations:
-
Bulky Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered substrates.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: These ligands have demonstrated high efficiency, even for the synthesis of tetra-ortho-substituted biaryls.[5]
-
Specialized Ligands: For exceptionally challenging couplings, consider specialized ligands such as BI-DIME or AntPhos, which have shown success in forming extremely hindered biaryls.[1][3][6]
| Ligand Type | Examples | Recommended For | Catalyst Loading |
| Buchwald Ligands | SPhos, XPhos, RuPhos | General sterically hindered substrates.[1][2] | 1-5 mol % |
| NHC Ligands | IMes, Acenaphthoimidazolylidene | Di-, tri-, and tetra-ortho-substituted biaryls.[5] | 0.05-2 mol %[5] |
| Specialized Ligands | BI-DIME, AntPhos | Extremely hindered substrates, aryl-alkyl couplings.[1][6] | 1-2 mol % |
Q3: What are the optimal bases and solvents for hindered Suzuki couplings?
A3: The base activates the boronic acid for the transmetalation step, and its strength and solubility are critical.
Base Selection:
-
Potassium Phosphate (K₃PO₄): Often a reliable choice, used as a fine powder.[3]
-
Cesium Carbonate (Cs₂CO₃): An effective base for many hindered couplings.[1]
-
Potassium tert-Butoxide (t-BuOK): A stronger base that can be necessary for very hindered systems or less reactive aryl chlorides.[1][5]
Solvent Selection:
-
Aprotic, Non-polar Solvents: Anhydrous toluene and dioxane are common and effective choices.[3]
-
High-Boiling Point Solvents: For particularly difficult couplings, higher boiling point solvents like xylenes may be required to drive the reaction at elevated temperatures (e.g., 140 °C).[3][6]
| Base | Recommended Solvent(s) | Typical Temperature Range | Notes |
| K₃PO₄ | Toluene, Dioxane | 80-140 °C[3][6] | A small amount of water can sometimes be beneficial.[1] |
| Cs₂CO₃ | Dioxane, THF | 80-110 °C | Often effective for a wide range of substrates. |
| t-BuOK | Dioxane, Toluene | Room Temp - 110 °C[5] | Very strong base; can be effective at lower temperatures.[5] |
Q4: My reaction is producing significant amounts of homocoupled boronic acid byproduct. How can I minimize this?
A4: Homocoupling is often caused by the presence of oxygen, which can oxidize the palladium catalyst and promote the side reaction.
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[2]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
Q5: I am observing protodeboronation of my starting material. What can I do to prevent this?
A5: Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, especially under harsh basic conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can minimize protodeboronation, though some water is often necessary for the activity of certain bases.[2]
-
Choice of Base: Use the mildest base that is effective for the coupling.
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborates are often more stable alternatives to boronic acids and can be used to circumvent decomposition issues.
-
Form a Diethanolamine Adduct: Converting the boronic acid to its diethanolamine adduct can increase its stability. This adduct can then be used directly in the coupling reaction.[4]
Experimental Protocols
Protocol 1: General Troubleshooting for a Failed Hindered Suzuki Coupling
This protocol outlines a robust starting point for optimizing a challenging Suzuki reaction.
-
Reagent Preparation:
-
Ensure the aryl halide (1.0 equiv) and sterically hindered boronic acid (1.2-1.5 equiv) are pure and dry.
-
Use a bulky, electron-rich ligand like SPhos or XPhos (2-4 mol %).
-
Use a suitable palladium precatalyst, such as Pd₂(dba)₃ (1-2 mol %) or a palladacycle.[4]
-
Finely grind the base (e.g., K₃PO₄, 3.0 equiv).
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, base, and a magnetic stir bar.
-
Add the aryl halide and the sterically hindered boronic acid.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, concentration 0.1-0.5 M) via syringe.[2][4]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
-
Protocol 2: Preparation of a Diethanolamine Adduct for Increased Boronic Acid Stability
This protocol can be used to protect the boronic acid from decomposition.[4]
-
Dissolution: In a vial with a stir bar, dissolve the sterically hindered boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(tert-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
Welcome to the technical support center for 3-(tert-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 3-(tert-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid?
A1: This boronic acid is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures and in copper-catalyzed Chan-Lam cross-coupling reactions for the formation of aryl-heteroatom bonds (C-N, C-O). The tert-Butyldimethylsilyl (TBDMS) group serves as a protecting group for the phenolic hydroxyl, which can be removed in a subsequent step if the free phenol is desired.
Q2: My Suzuki-Miyaura coupling reaction with 3-(tert-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is resulting in a low yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors:
-
Inactive Catalyst: The Pd(0) active species may not be generated efficiently from the precatalyst or could be deactivated by oxygen.
-
Inefficient Transmetalation: The boronic acid requires activation by a base to form a more nucleophilic boronate species. This step can be hampered by an inappropriate choice of base or solvent.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume the starting material.
-
Steric Hindrance: While not excessively bulky, the TBDMS group and the methoxy group can influence the approach to the palladium center, potentially requiring specific ligands to facilitate the reaction.
-
Cleavage of TBDMS Group: The basic conditions of the reaction can sometimes lead to premature deprotection of the TBDMS ether, leading to a mixture of products.
Q3: How can I prevent the cleavage of the TBDMS protecting group during the coupling reaction?
A3: The TBDMS group on a phenol is generally stable to a range of conditions but can be cleaved under strongly basic or acidic conditions. To minimize deprotection:
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).
-
Temperature Control: Avoid excessively high reaction temperatures, as this can promote desilylation.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, using strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can preserve the silyl ether if deprotection is a significant issue.
-
Workup Conditions: During the workup, avoid strong acidic or basic washes. Use neutral or mildly acidic (e.g., saturated ammonium chloride) aqueous solutions.
Q4: I am observing significant protodeboronation. How can I minimize this side reaction?
A4: Protodeboronation is a common issue with electron-rich boronic acids. To mitigate this:
-
Use Milder Bases: Strong bases and high temperatures can exacerbate protodeboronation. Consider using bases like potassium fluoride (KF).
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Running the reaction under anhydrous conditions can be beneficial.
-
Convert to a More Stable Boronate Ester: If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which is more resistant to this side reaction.
Q5: What are the recommended starting conditions for a Chan-Lam coupling with this boronic acid?
A5: The Chan-Lam coupling is a copper-catalyzed reaction for forming C-N or C-O bonds. Good starting conditions include:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst.
-
Base: A mild organic base like pyridine or triethylamine is often used.
-
Solvent: Dichloromethane (DCM) or acetonitrile (MeCN) are suitable solvents.
-
Atmosphere: The reaction is typically run open to the air, as oxygen is often the terminal oxidant.
-
Temperature: Room temperature is often sufficient, though gentle heating may be required for less reactive substrates.
Q6: How should I purify the final product?
A6: The purification strategy depends on the properties of the product.
-
Column Chromatography: Silica gel column chromatography is the most common method. Due to the potential for boronic acids and their byproducts to streak on silica, some strategies can improve separation:
-
Use of silica gel impregnated with boric acid can sometimes improve the purification of boronate esters.
-
A quick aqueous wash of the crude product can help remove some boron-containing impurities before chromatography.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for obtaining highly pure material.
-
Acid-Base Extraction: If the coupled product has acidic or basic functionality, an acid-base extraction during the workup can significantly simplify purification.
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive catalyst | Ensure the palladium precatalyst and ligand are of good quality. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an efficient precatalyst such as a Buchwald palladacycle. Rigorously degas all solvents and the reaction mixture. |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is a fine powder. Try mixed solvent systems like Dioxane/H₂O or Toluene/EtOH/H₂O to improve solubility. | |
| Low reaction temperature | Incrementally increase the reaction temperature (e.g., from 80°C to 110°C). | |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high | Use a milder base (e.g., KF). Run the reaction at the lowest effective temperature. Consider using anhydrous conditions. |
| Boronic acid instability | Convert the boronic acid to a more stable pinacol ester derivative before the coupling reaction. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). |
| Inefficient catalyst system | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes suppress homocoupling. | |
| Cleavage of TBDMS Group | Base is too strong | Use a milder base such as K₂CO₃ or K₃PO₄. Avoid hydroxide bases. |
| Acidic workup | Use neutral or mildly basic washes during the workup (e.g., saturated NaHCO₃ solution). |
Chan-Lam Coupling Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield | Catalyst inactivity | Use a reliable source of Cu(OAc)₂. Other copper salts like CuI or CuCl can also be screened. |
| Poor substrate reactivity | For electron-deficient amines or phenols, longer reaction times or gentle heating (e.g., 40-60°C) may be necessary. | |
| Inappropriate solvent or base | Screen different solvents (e.g., DCM, MeCN, Toluene). Pyridine often serves as both a base and a ligand; other bases like triethylamine can be tested. | |
| Protodeboronation of Boronic Acid | Presence of water | Use anhydrous solvents and consider adding molecular sieves to the reaction mixture. |
Data Presentation
The following tables provide representative conditions for Suzuki-Miyaura and Chan-Lam couplings with structurally similar boronic acids. These should be used as a starting point for optimization with 3-(tert-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Methoxy-Substituted Phenylboronic Acids with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 6 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 18 | 88 |
| 4-Iodoanisole | Pd/C (5) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 96 |
| 1-Chloro-3,5-dimethylbenzene | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | 2-MeTHF/H₂O (10:1) | 100 | 24 | 85 |
Note: Yields are for illustrative purposes with analogous compounds and will vary depending on the specific substrates and conditions used.
Table 2: Representative Conditions for Chan-Lam Coupling of Phenylboronic Acids with Amines and Phenols
| Nucleophile | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ (10) | Pyridine (2) | DCM | RT | 24 | 85 |
| Imidazole | Cu(OAc)₂ (10) | Et₃N (2) | MeCN | RT | 12 | 90 |
| Phenol | Cu(OAc)₂ (10) | Pyridine (2) | DCM | RT | 48 | 75 |
| 4-Methoxyaniline | CuI (10) | 2,6-Lutidine (2) | Toluene | 60 | 16 | 88 |
| Benzylamine | Cu(OAc)₂ (10) | Pyridine (2) | DCM | RT | 48 | 70 |
Note: Yields are for illustrative purposes with analogous compounds and will vary depending on the specific substrates and conditions used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(tert-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chan-Lam N-Arylation
-
Reaction Setup: To a round-bottom flask open to the air, add the amine (1.0 mmol, 1.0 equiv), 3-(tert-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid (1.5-2.0 equiv), and copper(II) acetate (10 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., DCM, 0.1-0.2 M) followed by the base (e.g., pyridine, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Prevention of Protodeboronation of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent protodeboronation of arylboronic acids in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Problem: Significant Protodeboronation Observed in Your Reaction
If you are observing a significant amount of the protodeboronated byproduct (Ar-H) in your reaction, consult the following decision tree to diagnose and address the issue.
Caption: Troubleshooting decision tree for addressing high levels of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This leads to the formation of an arene byproduct, consuming your starting material and reducing the yield of your desired product. This can be particularly problematic in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds.[1][3]
Q2: What are the main factors that cause protodeboronation?
A2: The primary factors influencing the rate of protodeboronation are:
-
pH: Both acidic and basic conditions can promote protodeboronation through different mechanisms.[1] Many Suzuki-Miyaura reactions are run under basic conditions, which can accelerate the formation of a more reactive boronate species that is susceptible to protodeboronation.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent (Presence of Water): Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]
-
Structure of the Arylboronic Acid: Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly prone to protodeboronation.[2][4]
-
Reaction Time: Longer reaction times provide more opportunity for this side reaction to occur.
-
Catalyst Activity: A slow or inefficient catalyst can allow protodeboronation to compete more effectively with the desired cross-coupling reaction.
Q3: How can I prevent or minimize protodeboronation?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a common and effective strategy.[2][5] These esters are generally more stable to the reaction conditions and can be purified by standard techniques like column chromatography.[5][6]
-
Employ a "Slow-Release" Strategy: MIDA boronates are particularly useful for a "slow-release" approach.[2][7][8][9][10] They are stable under the reaction conditions and slowly hydrolyze to release the active boronic acid, keeping its concentration low and thus minimizing side reactions.[7][8][9][10]
-
Optimize Reaction Conditions:
-
Base Selection: Use a weaker base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH. The choice of base can have a significant impact on the reaction outcome.
-
Temperature Control: Conduct the reaction at the lowest effective temperature to favor the cross-coupling reaction over protodeboronation.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, minimizing its content can reduce protodeboronation.
-
-
Use a Highly Active Catalyst System: Employing a highly efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, making it kinetically favored over the slower protodeboronation pathway.
Data Presentation: Comparison of Boron Reagents
The choice of boron reagent is critical. The following tables provide a comparative overview of the stability and reactivity of different boron reagents.
Table 1: Qualitative Comparison of Boronic Acids and Their Esters
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Arylboronic Acid MIDA Ester |
| Reactivity | Generally higher | Moderate | Lower (requires hydrolysis) |
| Stability | Lower, prone to decomposition | Higher than boronic acid | Highest, very stable |
| Handling | Can be difficult, may require inert atmosphere | Easier to handle, often crystalline | Easy to handle, crystalline solids |
| Purification | Challenging due to instability | Can be purified by chromatography | Readily purified by chromatography |
Table 2: Effect of Base on Yield in a Suzuki-Miyaura Coupling
This table illustrates how the choice of base can influence the yield of the desired product, often by minimizing protodeboronation.
| Base | Yield (%) |
| NaOH | Lower (higher protodeboronation) |
| K₂CO₃ | Moderate to High |
| K₃PO₄ | High |
| Cs₂CO₃ | Often the highest |
| Et₃N | Generally lower for this purpose |
Note: Optimal base selection is substrate-dependent and may require screening.
Table 3: Relative Rates of Protodeboronation for Selected Arylboronic Acids
The rate of protodeboronation is highly dependent on the substituents on the aryl ring. Electron-withdrawing groups generally increase the rate of protodeboronation under basic conditions.
| Arylboronic Acid | Relative Half-life (at pH 13, 70 °C) |
| Phenylboronic acid | Long |
| 4-Fluorophenylboronic acid | Shorter |
| 2,6-Difluorophenylboronic acid | Very Short |
| Pentafluorophenylboronic acid | Extremely Short (<3 msec)[2][11] |
| 3,5-Dinitrophenylboronic acid | Orders of magnitude more stable than polyfluorinated analogs[2][11] |
This table provides a general trend. Absolute rates can be found in the cited literature.[2][4][11][12]
Experimental Protocols
Protocol 1: Synthesis of an Arylboronic Acid MIDA Ester
This protocol describes a general method for the preparation of a MIDA boronate ester from the corresponding arylboronic acid, which can then be used in a slow-release Suzuki-Miyaura coupling.[13][14][15][16]
Caption: General workflow for the synthesis of an arylboronic acid MIDA ester.
Materials:
-
Arylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., dioxane or THF)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the arylboronic acid and MIDA anhydride.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction to room temperature.
-
Perform an aqueous workup to remove any unreacted MIDA anhydride and other water-soluble impurities.
-
The crude MIDA boronate ester can often be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with Slow Release of Boronic Acid
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate ester, which undergoes slow hydrolysis in situ to release the active boronic acid.[17]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid MIDA ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., a mixture of an organic solvent like THF, dioxane, or toluene, and water)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid MIDA ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Due to the slow-release mechanism, these reactions may require longer reaction times compared to those using free boronic acids.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the desired product by column chromatography.
By carefully selecting the boron reagent and optimizing the reaction conditions, protodeboronation can be effectively suppressed, leading to higher yields and cleaner reaction profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
- 15. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with Nitrogen-Containing Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, particularly when working with nitrogen-containing substrates such as pyridines, anilines, indoles, and other N-heterocycles.
Troubleshooting Guide
This guide addresses common issues related to catalyst deactivation and low yields in a question-and-answer format.
Q1: My Suzuki coupling reaction with a nitrogen-containing substrate (e.g., pyridine, aniline) is showing low to no conversion. What is the likely cause?
Low or no conversion in Suzuki reactions with nitrogenous substrates is frequently linked to catalyst deactivation. The primary reason is the coordination of the nitrogen's lone pair of electrons to the palladium catalyst. This binding can inhibit the catalyst or completely deactivate it, halting the catalytic cycle.[1] Additionally, the choice of catalyst system, base, and solvent, as well as the presence of oxygen, are critical factors.[1][2]
Q2: How can I prevent the nitrogen-containing substrate from deactivating my palladium catalyst?
Several strategies can be employed to mitigate catalyst deactivation by nitrogen-containing substrates:
-
Ligand Selection: The choice of ligand is crucial. Standard phosphine ligands like triphenylphosphine (PPh₃) may be ineffective.[2] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often necessary.[1][2] These ligands can promote the desired catalytic cycle and minimize inhibition by the nitrogenous substrate.
-
Use of Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species, which can be beneficial in challenging couplings.[1]
-
Addition of Lewis Acids: In some cases, the addition of a Lewis acid, like B(OMe)₃, can bind to the Lewis basic nitrogen heterocycles, preventing them from poisoning the palladium catalyst.[3]
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?
Homocoupling of the boronic acid is a common side reaction that can be exacerbated by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[2][3]
To minimize homocoupling:
-
Strict Oxygen Exclusion: This is the most critical factor. Ensure all solvents are thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.[2]
-
Use High-Purity Reagents: Ensure all reagents are of high purity to avoid contaminants that could promote side reactions.
Q4: My primary side product is the result of protodeboronation. How can I prevent this?
Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, such as water, which removes the boronic acid from the catalytic cycle.[2][4] This is particularly problematic with electron-deficient heteroaryl boronic acids.[5]
To prevent protodeboronation:
-
Anhydrous Conditions: Use anhydrous solvents and ensure the base is thoroughly dried.[2]
-
Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1][4]
-
Appropriate Base Selection: While a base is necessary, certain bases under aqueous conditions can promote this side reaction.[2] Screening for a weaker, non-hydroxide generating base may be beneficial.
Frequently Asked Questions (FAQs)
Q5: What are the best practices for setting up a Suzuki reaction with a nitrogen-containing substrate to avoid catalyst deactivation?
-
Inert Atmosphere: Always use flame-dried or oven-dried glassware and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction.[2]
-
Degassed Solvents: Thoroughly degas all solvents prior to use.[2]
-
Reagent Quality: Use fresh, high-purity reagents. Boronic acids should be pure, and bases should be anhydrous and finely ground.[2]
-
Proper Ligand and Catalyst Selection: Choose bulky, electron-rich ligands and consider using a pre-catalyst.[1]
-
Systematic Optimization: If issues persist, systematically screen different ligands, bases, solvents, and reaction temperatures.
Q6: Can I perform a Suzuki coupling on a substrate with an unprotected amine (e.g., anilines)?
Yes, it is possible, but it can be challenging. The lone pair of electrons on the amino group can coordinate with the palladium catalyst, leading to inhibition.[1] Success often depends on using specialized ligands and carefully optimized reaction conditions.[6] If yields remain low, protection of the amine group may be necessary.
Q7: My reaction starts but then stalls. What could be the reason?
Reaction stalling can be a sign of gradual catalyst deactivation. This could be due to product inhibition, where the nitrogen-containing product binds more strongly to the catalyst than the starting material, or slow degradation of the catalyst over time under the reaction conditions. Increasing the catalyst loading might help in some cases, but a more robust catalyst system is often the better solution.[1]
Data Summary Tables
Table 1: Recommended Ligands for Suzuki Coupling with Nitrogen-Containing Substrates
| Ligand | Structure Type | Recommended For |
| SPhos | Buchwald Ligand | Pyridines, Anilines, other N-Heterocycles[1][2] |
| XPhos | Buchwald Ligand | Pyridines, Anilines, other N-Heterocycles[1][2] |
| RuPhos | Buchwald Ligand | Unprotected Amino-Pyridines[1] |
| N-Heterocyclic Carbenes (NHCs) | Carbene Ligand | Electron-deficient systems[2] |
Table 2: Common Bases and Solvents for Suzuki Coupling with Nitrogen-Containing Substrates
| Base | Solvent | Comments |
| K₃PO₄ | Dioxane, Toluene | Stronger base, often effective but can promote side reactions.[1][2] |
| Cs₂CO₃ | Dioxane, Toluene | Often a good choice for challenging couplings.[1][2] |
| K₂CO₃ | Dioxane/Water, THF/Water | Weaker base, can be effective and may reduce side reactions.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling with a Nitrogen-Containing Aryl Halide
This is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the nitrogen-containing aryl halide (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq.).[7]
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) or the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe under the inert atmosphere.[7]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visual Guides
Caption: Catalyst deactivation by nitrogen-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Improving solubility of boronic acids in Suzuki coupling reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with boronic acid solubility in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My starting materials, particularly the boronic acid, are not dissolving. What should I do?
A1: Proper solubility of all reaction components is crucial for a successful Suzuki coupling.[1] If you observe poor solubility, the first and most critical step is to address the solvent system.[1]
-
Solvent Composition: Many Suzuki couplings use a mixture of an organic solvent and water.[2] Common organic solvents include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2] The addition of water often helps dissolve the inorganic base and can facilitate the activation of the boronic acid.[2] Typical solvent-to-water ratios range from 2:1 to 10:1.[2]
-
Solvent Screening: If a standard system like Dioxane/H₂O fails, consider screening other solvents. For highly nonpolar substrates like anthracene derivatives, chlorinated aromatic solvents (e.g., chlorobenzene, dichlorobenzene) may be effective.[3]
-
Temperature: Increasing the reaction temperature can improve the solubility of starting materials and help overcome activation barriers for the catalytic steps.[1] Most reactions are typically heated between 80-110 °C.[1]
Q2: Can the choice of base affect the solubility of my boronic acid?
A2: Yes, the base plays a critical role not only in the catalytic cycle but also in solubility.
-
Base Activation: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step.[4][5][6]
-
Base Solubility: The solubility of the base itself is important. Insoluble bases can lead to a heterogeneous mixture and slow reaction rates. Using finely powdered bases can help.[7] Stronger, more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used to promote boronate formation.[1]
-
Aqueous vs. Anhydrous: Many protocols use aqueous bases (e.g., aqueous K₂CO₃ or K₃PO₄), where the water aids in dissolving the base.[1] For highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) may be necessary.[1]
Q3: My boronic acid seems to be decomposing, leading to low yields. What are the common causes and solutions?
A3: Boronic acid decomposition is a frequent problem, often linked to the reaction conditions required to achieve solubility.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced with a C-H bond. It is often catalyzed by harsh basic conditions, elevated temperatures, and the presence of water.[1][8] Heteroaromatic and electron-deficient boronic acids are particularly susceptible.[1]
-
Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid. It can be promoted by the presence of oxygen or during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[7][8]
Q4: When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?
A4: When dealing with unstable boronic acids or persistent solubility and decomposition issues, using a more stable derivative is a highly effective strategy.[1]
-
Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids, especially for heteroaromatic systems.[1] They are less prone to protodeboronation and can be purified by column chromatography.[8] They dissolve well in apolar solvents.[8]
-
MIDA Boronates: These are highly stable, crystalline solids that are robust enough to withstand chromatography and harsh conditions, allowing for sequential coupling reactions.[1][2]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are often crystalline, air-stable solids that are easy to handle. They typically require anhydrous conditions to avoid hydrolysis back to the boronic acid.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki couplings, often in protic solvents.[7][10]
Troubleshooting Guide & Data
Troubleshooting Common Solubility-Related Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Dissolution of Starting Materials | - Inappropriate solvent system. - Insufficient temperature. | - Screen different solvents (e.g., Toluene, Dioxane, THF, DMF).[2] - Use a co-solvent, typically water, to dissolve the base.[2] - Gradually increase the reaction temperature (e.g., 80-110 °C).[1] |
| Low or No Product Yield | - Poor solubility leading to slow reaction. - Catalyst deactivation.[1] - Boronic acid decomposition (protodeboronation).[8] | - Address solubility first (see above). - Ensure rigorous degassing to prevent catalyst oxidation.[1] - Use a milder base (e.g., KF) or lower temperature to prevent decomposition.[1][4] |
| Formation of Protodeboronation Byproduct | - Base is too strong. - Reaction temperature is too high. - Substrate is inherently unstable (e.g., heteroaryl boronic acids).[1] | - Switch to a milder base (KF).[1] - Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[1] - Run the reaction at the lowest effective temperature.[1] |
| Formation of Homocoupling Byproduct | - Oxygen contamination in the reaction.[7] - Issues with Pd(II) precatalyst reduction.[8] | - Degas solvents thoroughly (e.g., freeze-pump-thaw or sparging with Ar/N₂).[1] - Use a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] |
| Base-Sensitive Functional Groups (e.g., Esters) Decompose | - Strong basic conditions causing hydrolysis.[1] | - Use a mild, non-hydrolytic base like powdered potassium fluoride (KF).[3][4] - Employ anhydrous conditions if possible.[1] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling for Poorly Soluble Reagents
This protocol is a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1][7]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by alternating between vacuum and the inert gas supply (3 cycles).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1][7] Ensure solvents have been degassed beforehand by sparging with an inert gas for at least 30 minutes.[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any separate ligand under a positive pressure of inert gas.[1]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine Boronate Adduct for Improved Stability
This procedure creates a stable, solid derivative from a boronic acid that can be easily stored and used.[7][10]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent such as methylene chloride.[7][10]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[7]
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the new adduct precipitates.[7][10]
-
Isolation: Stir the resulting slurry for 10–15 minutes. Isolate the white solid product by vacuum filtration.[7]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[7] This stable adduct can now be used directly in Suzuki coupling reactions.[10]
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for poor boronic acid solubility.
Caption: The "Boronate Pathway" for Suzuki coupling activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
Technical Support Center: TBDMS Deprotection
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-butyldimethylsilyl (TBDMS or TBS) ethers. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address issues related to incomplete reactions and workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete or slow TBDMS deprotection reaction?
A1: Several factors can lead to an incomplete or sluggish TBDMS deprotection.[1][2]
-
Steric Hindrance: The environment around the TBDMS ether significantly impacts reactivity. TBDMS groups on secondary or tertiary alcohols are more hindered and react slower than those on primary alcohols.[1]
-
Reagent Quality and Stoichiometry: The deprotection reagent may have degraded, especially fluoride sources like TBAF which can absorb water.[2] An insufficient amount of the reagent can also lead to an incomplete reaction.[2]
-
Reaction Conditions: Low reaction temperatures can slow the reaction rate, while an unsuitable solvent can lead to poor solubility of the substrate, hindering the reaction.[1][2]
-
Water Content (for TBAF): The efficiency of Tetrabutylammonium fluoride (TBAF) is sensitive to water content. While completely anhydrous TBAF can be excessively basic, leading to side reactions, too much water can slow down the desired desilylation.[1]
Q2: How can I effectively monitor the progress of my deprotection reaction?
A2: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[3][4] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the TBDMS-protected compound and the appearance of the deprotected alcohol product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[3]
Q3: Can the TBDMS group be accidentally cleaved during the workup or purification?
A3: Yes, unintended deprotection can occur, particularly during purification. Standard silica gel for column chromatography is slightly acidic and can cleave acid-sensitive TBDMS ethers.[5] To mitigate this, the silica gel can be neutralized by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% TEA in the eluent).[5]
Q4: My reaction seems to have worked, but my final yield is low. What are potential causes?
A4: Low yields despite consumption of the starting material can be attributed to several factors:
-
Product Decomposition: The deprotection conditions may be too harsh for your specific molecule. For example, the basicity of TBAF can cause decomposition of base-sensitive compounds.[6] Using buffered fluoride reagents (e.g., TBAF with acetic acid) or switching to milder acidic conditions can help.[1][6]
-
Side Reactions: The reagent may have reacted with other functional groups in your molecule.[1]
-
Difficulties in Isolation: The deprotected product may be highly polar or water-soluble, leading to losses during the aqueous workup and extraction phases.
Troubleshooting Guide
This guide addresses specific issues that may arise during TBDMS deprotection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material. | 1. Deactivated/Insufficient Reagent: Reagent may be old, hydrated (TBAF), or used in insufficient quantity.[2] 2. Low Reaction Temperature: The reaction requires more thermal energy.[2] 3. Poor Substrate Solubility: The substrate is not fully dissolved in the chosen solvent.[1][2] | 1. Use a fresh batch of reagent or increase the equivalents used.[2] 2. Gradually increase the reaction temperature while monitoring closely by TLC.[2] 3. Choose a different solvent or a co-solvent system (e.g., using DMF for better solubility).[1] |
| Reaction is slow. | 1. Steric Hindrance: The TBDMS group is in a sterically crowded environment.[1] 2. Excess Water in TBAF: Too much water can decelerate the reaction.[1] | 1. Increase reaction time, temperature, or switch to a more potent reagent like HF-Pyridine or TAS-F.[7] 2. Use a commercial TBAF solution with known water content or consider anhydrous alternatives if your substrate is not base-sensitive. |
| Formation of multiple side products. | 1. Harsh Conditions: The reagent is too strong, temperature is too high, or reaction time is too long.[2] 2. Base/Acid Sensitivity: The substrate contains other functional groups that are not stable to the deprotection conditions.[1][2] | 1. Reduce the reaction temperature, reagent concentration, or reaction time.[2] 2. If using TBAF, consider buffering with acetic acid.[1][6] If using acid, switch to a milder reagent like pyridinium p-toluenesulfonate (PPTS).[2] |
| Product decomposes on silica gel column. | 1. Acidity of Silica Gel: Standard silica gel is acidic and can cleave the TBDMS group or degrade sensitive products.[5] | 1. Neutralize the silica gel by running the column with an eluent containing 0.5-1% triethylamine.[5] 2. Alternatively, use a different stationary phase like neutral or basic alumina. |
Comparative Data on Deprotection Reagents
The selection of a deprotection reagent is critical for a successful outcome. The following table compares common reagents used for TBDMS cleavage.
| Reagent(s) | Typical Conditions | Selectivity & Advantages | Considerations & Disadvantages |
| TBAF | THF, 0 °C to RT[4] | Highly effective and common. Can be selective for primary vs. secondary/tertiary TBDMS ethers.[1] | Can be strongly basic, affecting base-labile groups.[1][6] Reactivity is sensitive to water content.[1] |
| HF•Pyridine | THF or CH₃CN, 0 °C to RT | Less basic than TBAF. Effective for stubborn silyl ethers. | Highly toxic and corrosive; requires careful handling in plasticware. |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (3:1:1), RT[1] | Mild conditions. Good for substrates with base-sensitive groups. | Can affect other acid-labile protecting groups (e.g., Boc, acetals).[1] |
| Acetyl Chloride (AcCl) | Catalytic AcCl in dry MeOH, 0 °C to RT[3][8] | Very mild and efficient. Tolerates many other protecting groups.[3][8] | Requires anhydrous conditions. |
| Oxone® | 50% aq. Methanol, RT[3] | Selectively cleaves primary TBDMS ethers in the presence of secondary or tertiary ones.[8] | Oxidative conditions may not be suitable for all substrates. |
| KHF₂ | Methanol, RT to 60 °C[9] | Mild and effective for selective desilylation of phenol TBDMS ethers at room temperature.[9] | Slower for aliphatic TBDMS ethers, requiring elevated temperatures.[9] |
Experimental Protocols
Protocol 1: General TBDMS Deprotection with TBAF
This protocol describes a standard procedure for TBDMS deprotection using Tetrabutylammonium fluoride.
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) to make a 0.1 M solution in a flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.[4]
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[4]
-
Reaction Monitoring: Allow the reaction to stir, warming to room temperature if necessary. Monitor the disappearance of the starting material by TLC (typically 1-16 hours).[10]
-
Workup (Quenching): Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: TBDMS Deprotection under Mild Acidic Conditions (Acetic Acid)
This protocol is suitable for substrates that are sensitive to basic conditions.
-
Solvent Preparation: Prepare a 3:1:1 solvent mixture of acetic acid, THF, and water.[1]
-
Reaction Setup: Dissolve the TBDMS-protected compound (1.0 equiv.) in the prepared solvent mixture.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.[1]
-
Workup (Neutralization): Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 times).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visual Workflow and Troubleshooting Guides
Caption: General experimental workflow for TBDMS deprotection.
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Purification of Suzuki Coupling Products with Silyl Ethers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude products from Suzuki coupling reactions, specifically when silyl ethers are present.
Frequently Asked Questions (FAQs)
Q1: My silyl ether seems to be partially or fully cleaved during the aqueous workup. How can I prevent this?
A1: Silyl ether cleavage during workup is often due to acidic or basic conditions. The stability of silyl ethers varies significantly.[1][2] For instance, Trimethylsilyl (TMS) ethers are highly labile, whereas tert-Butyldiphenylsilyl (TBDPS) ethers are much more robust.[1][3]
Troubleshooting Steps:
-
Use a Milder Base: If your reaction uses a strong base like NaOH or KOH, consider switching to a milder inorganic base such as K₂CO₃ or Cs₂CO₃ for the reaction, which may be less harsh during the workup.[4] For substrates with base-labile groups, powdered KF can be an effective and mild base.[5]
-
Neutralize Carefully: During the workup, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Use a saturated solution of a weak acid (e.g., NH₄Cl) or a buffer to avoid strongly acidic conditions.
-
Minimize Contact Time: Reduce the time the crude product is in contact with the aqueous phase to minimize hydrolysis.
Q2: I'm losing my silyl-protected product during silica gel column chromatography. What is happening and how can I fix it?
A2: Standard silica gel is slightly acidic and can cause the cleavage of acid-sensitive protecting groups like silyl ethers, especially less hindered ones like TMS and TES.[2][6][7] This leads to the elution of the deprotected, more polar alcohol, which may appear as streaks or unexpected spots on a TLC plate.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel. A common method is to use a solvent system containing 1-3% triethylamine (NEt₃).[8][9] Flush the packed column with this solvent mixture before loading your sample.
-
Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a different stationary phase like neutral alumina.[10][11]
-
Choose a More Robust Silyl Ether: For future syntheses, consider using a bulkier, more acid-stable silyl ether like tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), or TBDPS.[1][2]
Q3: My purified product is contaminated with boron-containing impurities. How can I remove them?
A3: Boronic acids and their byproducts can be difficult to remove due to their polarity and tendency to streak on silica gel.[12]
Purification Strategies:
-
Aqueous Wash: During the workup, washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) can help extract the acidic boronic acid into the aqueous phase. However, be cautious if your product contains base-labile functional groups.
-
Oxidative Workup: Treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions to convert the boronic acid to a more easily removable phenol.
-
Specialized Column Chromatography: For challenging separations, using silica gel impregnated with boric acid has been reported to improve the purification of pinacol boronic esters by reducing over-adsorption.[12]
-
Diethanolamine Adduct Formation: Unreacted boronic esters can be removed by forming a precipitate with diethanolamine, which can then be filtered off.[13][14]
Q4: The polarity of my starting material and product are very similar, making separation by column chromatography difficult. What can I do?
A4: Poor separation is a common challenge, especially when the coupled aryl group is small.
Optimization Techniques:
-
Solvent System Optimization: Carefully screen different solvent systems for your column chromatography. A shallow gradient elution (slowly increasing the polarity of the eluent) can improve separation.[8] Sometimes, using a three-component solvent system can provide better resolution.[15]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove closely eluting impurities.[16]
-
Derivatization: In some cases, it may be necessary to deprotect the silyl ether to the more polar alcohol, purify the alcohol, and then re-protect it if necessary for subsequent steps.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides a general guide to the stability of various silyl ethers under acidic and basic conditions, which is crucial for choosing the right protecting group and purification strategy.[1][2][3]
| Silyl Ether | Abbreviation | Stability to Acid | Stability to Base |
| Trimethylsilyl | TMS | Very Low | Low |
| Triethylsilyl | TES | Low | Moderate |
| tert-Butyldimethylsilyl | TBS/TBDMS | Moderate | High |
| Triisopropylsilyl | TIPS | High | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Very High | High |
Table 2: Typical Eluent Systems for Column Chromatography
The choice of solvent system is critical for successful purification. This table lists common solvent systems for silica gel chromatography, ranging from non-polar to polar.[9][15]
| Polarity | Solvent System | Typical Use Case |
| Non-polar | Hexane/Ethyl Acetate (9:1) | Separation of non-polar compounds. |
| Intermediate | Hexane/Ethyl Acetate (4:1) | General purpose for many Suzuki products. |
| Intermediate | Hexane/Dichloromethane | Good for compounds with moderate polarity. |
| Polar | Dichloromethane/Methanol | For more polar products and byproducts. |
| For Acid-Sensitive Compounds | Hexane/Ethyl Acetate + 1% NEt₃ | Neutralizes silica gel to prevent cleavage.[8] |
Experimental Protocols
Protocol 1: General Workup Procedure for Suzuki Coupling Reactions
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene.[13]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water or a saturated aqueous solution of NH₄Cl.
-
Saturated aqueous sodium bicarbonate (if the reaction was run under acidic conditions).
-
Brine (saturated aqueous NaCl).[13]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[4]
Protocol 2: Purification of an Acid-Sensitive Silyl Ether-Containing Compound via Column Chromatography
-
Prepare the Slurry: In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexane) to create a slurry.[17]
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is just above the silica bed.[17]
-
Neutralize the Column (if necessary):
-
Prepare your eluent (e.g., 9:1 Hexane/Ethyl Acetate) and add 1-3% triethylamine.[8]
-
Run two to three column volumes of this basic eluent through the packed silica gel to neutralize it.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity if running a gradient. Collect fractions and monitor them by TLC to isolate the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for purification of Suzuki coupling products.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. web.uvic.ca [web.uvic.ca]
Managing steric hindrance in tetra-ortho-substituted biaryl synthesis
Welcome to the technical support center for managing sterically hindered tetra-ortho-substituted biaryl synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in constructing sterically congested biaryl scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of tetra-ortho-substituted biaryls so challenging?
A1: The primary challenge is severe steric hindrance around the reaction center. The four ortho substituents on the two coupling partners create significant steric clash, which impedes the key steps of the catalytic cycle in traditional cross-coupling reactions. Specifically, steric hindrance can:
-
Inhibit Oxidative Addition: The bulky substituents can block the metal catalyst (e.g., Palladium(0)) from inserting into the aryl-halide bond.[1][2]
-
Slow Down or Prevent Reductive Elimination: This is often the rate-limiting step. The two bulky aryl groups on the metal center must be positioned cis to each other to form the new C-C bond, a conformation that is highly disfavored due to steric repulsion.[3][4][5]
-
Lead to Side Reactions: Protodeboronation in Suzuki-Miyaura couplings or β-hydride elimination in couplings involving alkyl groups can become competitive pathways when the desired coupling is slow.[6]
Q2: My Suzuki-Miyaura coupling failed or gave a very low yield. What are the most common reasons?
A2: For tetra-ortho-substituted systems, Suzuki-Miyaura couplings are notoriously difficult.[7] Common failure points include:
-
Ineffective Ligand: Standard phosphine ligands like PPh₃ are often not bulky or electron-donating enough to promote the reaction. Specialized, sterically demanding ligands are required.[8][9]
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical and often non-intuitive. Strong, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are frequently needed.[8]
-
Decomposition of Boronic Acid: Protodeboronation (loss of the boronic acid group) is a major side reaction, especially at the high temperatures often required for these couplings.[6]
-
Poor Catalyst Activity: The Pd(0) active species may not be generated efficiently from the precatalyst, or the catalyst may decompose before the slow coupling can occur.[8]
Q3: Which cross-coupling reactions are better alternatives to Suzuki-Miyaura for these hindered systems?
A3: When Suzuki-Miyaura couplings prove ineffective, other named reactions often provide better yields and milder conditions:
-
Negishi Coupling: This is frequently the most successful alternative. Organozinc reagents are more reactive than organoboron compounds, which can help overcome the steric barrier, often allowing for lower reaction temperatures.[10][11][12] It has shown better reaction scope and yield compared to Suzuki-Miyaura for hindered biaryls.[6]
-
Kumada Coupling: Using highly reactive Grignard (organomagnesium) reagents, this method can be very effective for forming sterically crowded C-C bonds.[13][14][15] Its advantage is the direct use of Grignard reagents, avoiding extra preparation steps.[14]
-
Stille Coupling: While it involves toxic organotin reagents, Stille coupling can be tolerant of a wide variety of functional groups and effective for hindered systems.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction shows no conversion, and I recover my starting aryl halide.
| Possible Cause | Troubleshooting Solution |
| Failed Oxidative Addition | The Pd(0) catalyst cannot insert into the C-X bond due to steric hindrance or an unreactive aryl chloride. |
| 1. Switch to a More Active Ligand: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[11][16] These ligands stabilize the monoligated Pd(0) species, which is crucial for the oxidative addition step.[9] | |
| 2. Use a More Reactive Aryl Halide: If using an aryl chloride, switch to the corresponding aryl bromide or iodide. The C-I bond is the weakest and most reactive, followed by C-Br and C-Cl. | |
| 3. Increase Temperature: Forcing conditions may be necessary, but monitor for decomposition. | |
| Inactive Catalyst | The Pd(II) or Pd(OAc)₂ precatalyst is not being reduced to the active Pd(0) species, or the catalyst has decomposed. |
| 1. Use a Pre-formed Pd(0) Catalyst: Employ a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. | |
| 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst. |
Problem 2: My reaction is slow and gives a low yield of the desired biaryl, along with significant byproducts.
| Possible Cause | Troubleshooting Solution |
| Slow Reductive Elimination | This is the most common bottleneck for tetra-ortho-substituted biaryls. The steric bulk prevents the two aryl groups from achieving the necessary cis orientation on the metal center.[3] |
| 1. Change the Ligand: Bulky ligands that promote the formation of a three-coordinate intermediate can accelerate reductive elimination.[5] Buchwald-type biarylphosphine ligands are designed for this purpose.[9] | |
| 2. Switch Coupling Reaction: Move to a Negishi or Kumada coupling. The more nucleophilic organozinc or organomagnesium reagents can facilitate the overall catalytic cycle, even if reductive elimination remains slow.[10][13] | |
| Protodeboronation (Suzuki) | The boronic acid is being replaced by a proton from the solvent or base, leading to a de-borylated arene byproduct. |
| 1. Use Anhydrous Conditions: Use dry solvents and a non-aqueous base like K₃PO₄. | |
| 2. Use Boronic Esters: Pinacol boronate esters (Bpin) are often more stable than the corresponding boronic acids. | |
| 3. Use Stoichiometric Boron Reagent: While a slight excess is common, a large excess can lead to more byproducts. Some protocols for difficult couplings even use an excess of the aryl halide. |
Decision Logic for Troubleshooting Low Yield
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in sterically hindered cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
Comparative Data: Coupling Methods for a Model Tetra-Ortho-Substituted System
The synthesis of 2,2',6,6'-tetramethylbiphenyl is a classic benchmark for testing new catalytic methods. The data below summarizes typical conditions and outcomes for different cross-coupling reactions.
| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst System (Example) | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos, K₃PO₄ | 100 | ~60-85% | [16] |
| Negishi | 1-Chloro-2,6-dimethylbenzene | (2,6-Dimethylphenyl)zinc chloride | Pd₂(dba)₃ / RuPhos | 70-100 | >90% | [10][11] |
| Kumada | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylmagnesium bromide | Pd(acac)₂ / PCy₃·HBF₄ | 25 | ~95% | [13] |
Yields are highly dependent on the specific ligand, base, solvent, and reaction time. The values presented are representative of optimized systems.
Key Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling of Hindered Substrates[10]
This protocol is adapted from methodologies proven effective for tetra-ortho-substituted biaryl synthesis.
Materials:
-
Aryl Halide (e.g., 1-chloro-2,6-dimethoxybenzene)
-
Organozinc Reagent (e.g., (2,6-dimethylphenyl)zinc chloride, ~0.5 M in THF)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., RuPhos)
-
Anhydrous Solvent (THF)
-
Co-solvent (NMP - N-Methyl-2-pyrrolidone)
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (1-2 mol%) and ligand (1.1-2.2 mol% per Pd) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv). Use a small amount of NMP (~1 mL) to rinse any solid from the walls of the tube.
-
Solvent and Nucleophile: Add anhydrous THF to achieve a final concentration of ~0.2 M. Add the organozinc reagent solution (1.2-1.5 equiv) dropwise while stirring.
-
Reaction Conditions: Seal the tube with a Teflon screw-cap and remove it from the glovebox. Place the tube in a preheated oil bath at 70-100 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction, highlighting the stages most affected by steric hindrance.
Caption: Palladium cross-coupling cycle highlighting the sterically demanding reductive elimination step.
References
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Reductive elimination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Water on Suzuki Coupling with Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues and questions regarding the role of water in Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to specific challenges you may encounter during your experiments.
Q1: Is water necessary for the Suzuki-Miyaura coupling reaction?
A1: This is a complex and often debated topic. The accepted mechanism for the transmetalation step, a key part of the catalytic cycle, often involves a μ-bridging hydroxy group between the palladium and boron atoms.[1] This suggests that a certain amount of water is not only beneficial but may be required for the reaction to proceed efficiently.[1] Water can play several positive roles:
-
Facilitating Transmetalation: Water is believed to be essential for the formation of a hydroxide bridge between palladium and boron, which facilitates the transfer of the organic group from the boronic acid to the palladium catalyst.[1]
-
Improving Base Solubility: In biphasic systems (e.g., Toluene/Water), water helps to dissolve inorganic bases like K₃PO₄ or K₂CO₃, making them more available to participate in the reaction.[2][3]
-
Hydrolysis of Boronic Esters: Many boronic esters, such as pinacol esters, are thought to hydrolyze to the corresponding boronic acids in situ before they can participate in the transmetalation step, a process that requires water.[1]
However, excessive water can lead to detrimental side reactions.[4] Some modern protocols have been developed for anhydrous conditions, particularly when using specific boronic esters like neopentyl esters or MIDA boronates that can transmetalate directly.[1][2]
Q2: My reaction yield is low. Could too much or too little water be the cause?
A2: Yes, the amount of water is a critical parameter that can significantly impact your yield.
-
Too Little Water: If you are running a reaction under nominally anhydrous conditions with a base like K₃PO₄, the reaction may fail. Anhydrous couplings with this base often require a small amount of water to function effectively.[5] In some cases, water is generated in situ from the dehydration of the boronic acid itself, which can be sufficient to drive the reaction.[6]
-
Too Much Water: An excess of water can promote undesirable side reactions. The most common issue is protodeboronation , where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[7][8] This is especially problematic with electron-deficient boronic acids and under basic conditions.[4][8]
Troubleshooting Steps:
-
Optimize Water Content: If using a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O), systematically vary the ratio. A common starting point is a 10:1 or 5:1 organic solvent to water ratio.[2][9]
-
Add Water to Anhydrous Reactions: If an anhydrous reaction with K₃PO₄ is failing, try adding a few equivalents of water relative to the limiting reagent.[5]
-
Use Boronic Esters: If protodeboronation is a major issue, switch from a boronic acid to a more stable derivative like a pinacol ester or a potassium aryltrifluoroborate salt.[7][10] These act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing the side reaction.[11]
Q3: I see a black precipitate forming in my reaction. Is this related to water?
A3: The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration and deactivation of the palladium catalyst.[12] While this can occur for many reasons, the solvent system, including the presence of water, plays a role. Water can influence catalyst stability. In some ligand-free aqueous systems, substrates containing basic nitrogen centers (like pyridines) can help stabilize the active Pd(0) species and prevent the formation of palladium black.[13] However, improper reaction conditions, regardless of water content, can lead to catalyst decomposition.[14]
Troubleshooting Steps:
-
Ensure Proper Degassing: Oxygen can accelerate catalyst decomposition. Thoroughly degas all solvents, including water, before use.[3]
-
Use Appropriate Ligands: Water-soluble ligands can be crucial for stabilizing the catalyst in aqueous media.[15]
-
Re-evaluate Conditions: Catalyst deactivation can be caused by various factors, including temperature and impurities.[12][14]
Q4: How does water affect different types of boronic acids or their derivatives?
A4: The stability and reactivity of the organoboron species in the presence of water are highly dependent on its structure.
-
Arylboronic Acids: These are the most common substrates. They are susceptible to protodeboronation, especially when bearing electron-withdrawing groups.[4][7]
-
Aryltrifluoroborate Salts (R-BF₃K): These salts are generally more stable to protodeboronation than boronic acids.[10] They undergo slow hydrolysis in the reaction mixture to release the boronic acid, which helps to minimize side reactions.[11]
-
Boronic Esters (e.g., pinacol esters): It is a common assumption that esterification makes the boron species more stable. However, studies have shown that the hydrolysis of the ester to the boronic acid can be a major step leading to subsequent protodeboronation.[8][16] Their stability is highly nuanced and depends on the specific ester and reaction conditions.[8]
Data Summary: Effect of Water on Reaction Yield
The following table summarizes data from a study on ligand-free Suzuki reactions in water, highlighting how reaction parameters are substrate-dependent.
| Aryl Bromide Substrate | Catalyst Loading (mol %) | Base (equiv.) | Time (min) | Yield (%) | Reference |
| 4-Bromoanisole | 5.0 | 3.0 (K₃PO₄) | 60 | 85 | [17] |
| 4-Bromoanisole | 1.0 | 3.0 (K₃PO₄) | 60 | 55 | [17] |
| 4-Bromoaniline | 1.0 | 3.0 (K₃PO₄) | 30 | 99 | [17] |
| 4-Bromoaniline | 0.25 | 3.0 (K₃PO₄) | 30 | 98 | [17] |
| 2-Bromopyridine | 5.0 | 3.0 (K₃PO₄) | 60 | 90 | [18] |
This data illustrates that substrates with basic nitrogen centers, like 4-bromoaniline, can be highly efficient in aqueous, ligand-free conditions even at low catalyst loadings.[17]
Visualizing Key Processes
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deleterious Effects of Excess Water
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid vs MIDA boronate stability
A Comparative Guide to the Stability of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid and its MIDA Boronate Ester
For researchers and professionals in drug development and organic synthesis, the stability of building blocks is a critical factor that influences reaction efficiency, reproducibility, and overall success of a synthetic campaign. Boronic acids, while immensely useful in cross-coupling reactions, are often prone to decomposition. The use of N-methyliminodiacetic acid (MIDA) boronates has emerged as a robust solution to this problem. This guide provides an objective comparison of the stability of this compound and its corresponding MIDA boronate, supported by established principles and representative experimental protocols.
The Stability Trade-Off: Boronic Acid vs. MIDA Boronate
The core of the comparison lies in the inherent structural differences between the free boronic acid and its MIDA ester. The boronic acid possesses a vacant p-orbital on the boron atom, rendering it susceptible to various decomposition pathways. In contrast, the MIDA boronate features a tetracoordinate boron atom chelated by the MIDA ligand, which significantly enhances its stability.[1][2]
This compound contains a TBDMS (tert-butyldimethylsilyl) protecting group, which is known to be sensitive to acidic conditions and fluoride ions. This adds another layer of potential instability to the molecule, particularly during purification or in subsequent reaction steps.
The corresponding MIDA boronate sequesters the reactive boronic acid functionality, rendering it inert to many conditions that would degrade the free boronic acid.[3] This protection is reversible, allowing for the slow and controlled release of the boronic acid in situ when required for a reaction.[2]
Quantitative Stability Comparison
The following table summarizes the expected stability of this compound and its MIDA boronate under various common laboratory conditions. The data is based on the well-documented stability of MIDA boronates and the known properties of boronic acids and TBDMS ethers.[4]
| Condition | This compound | This compound MIDA ester |
| Benchtop Storage (Solid, Air) | Prone to gradual decomposition (oxidation, protodeboronation) | Indefinitely stable[2] |
| Storage in Solution (e.g., THF, Dioxane) | Limited stability, susceptible to degradation | Generally stable |
| Silica Gel Chromatography | Potential for decomposition and difficult purification[5] | Stable and easily purified[5][6] |
| Aqueous Basic Conditions (e.g., K₃PO₄) | Susceptible to protodeboronation | Slow hydrolysis to release the boronic acid[2] |
| Anhydrous Cross-Coupling Conditions | Reactive (desired), but can also decompose | Unreactive, stable up to 80 °C |
| Acidic Conditions (e.g., trace acid in solvent) | Potential for TBDMS cleavage and protodeboronation | More robust, though strong acid will cleave the MIDA ester |
| Presence of Fluoride Ions (e.g., TBAF) | Cleavage of the TBDMS ether | Stable |
Experimental Protocols
Detailed methodologies are crucial for assessing the stability of these compounds. Below are representative protocols that can be adapted for a direct comparison.
Protocol 1: Benchtop Stability Assessment by ¹H NMR Spectroscopy
Objective: To quantitatively compare the degradation of the boronic acid and its MIDA boronate when stored as solids under ambient conditions.
Materials:
-
This compound
-
This compound MIDA ester
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh a sample of each compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into separate NMR tubes.
-
Dissolve the contents of each tube in a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Acquire an initial ¹H NMR spectrum for each sample at time t=0.
-
Store the solid samples on the benchtop, exposed to air and light.
-
At regular intervals (e.g., 1 day, 3 days, 7 days, 14 days), prepare new NMR samples as described in steps 1-2 from the stored solids.
-
Acquire ¹H NMR spectra for each time point.
-
Integrate a characteristic peak for the compound of interest and the internal standard.
-
Calculate the percentage of the compound remaining at each time point relative to the initial measurement.
Protocol 2: Stability to Silica Gel Chromatography
Objective: To assess the recovery of each compound after exposure to silica gel.
Materials:
-
This compound
-
This compound MIDA ester
-
Silica gel
-
Eluent (e.g., ethyl acetate/hexanes mixture)
-
Glass column
-
Round bottom flasks
-
Rotary evaporator
Procedure:
-
Prepare two identical small silica gel columns.
-
Dissolve a known amount of each compound (e.g., 50 mg) in a minimal amount of the eluent.
-
Load each solution onto a separate column.
-
Elute the columns with the chosen solvent system.
-
Collect the eluate for each compound.
-
Remove the solvent under reduced pressure.
-
Accurately weigh the recovered material and calculate the percent recovery.
-
Analyze the recovered material by ¹H NMR to check for decomposition products.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for comparing the stability of the boronic acid and its MIDA boronate.
Caption: Workflow for the comparative stability analysis.
Conclusion
The conversion of this compound to its MIDA boronate ester offers a significant enhancement in stability. MIDA boronates are generally benchtop stable, compatible with silica gel chromatography, and robust to a wide range of reaction conditions under which free boronic acids would decompose.[6] This makes the MIDA boronate a superior building block for complex, multi-step syntheses where purification and handling of the free boronic acid could be problematic. The ability to deprotect the MIDA boronate under mild aqueous basic conditions to slowly release the active boronic acid provides a powerful tool for controlling reactivity and improving yields in cross-coupling reactions.[2] For researchers working with silyl-protected arylboronic acids, the use of the corresponding MIDA boronate is a highly recommended strategy to ensure the integrity and reactivity of the building block throughout a synthetic sequence.
References
TBDMS vs. TIPS: A Comparative Guide for Phenol Protection in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is a critical determinant of success. In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the protection of phenolic hydroxyl groups is often necessary to prevent undesired side reactions. Among the plethora of available protecting groups, silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are frequently employed due to their relative stability and tunable reactivity.
This guide provides an objective comparison of the performance of TBDMS and TIPS as protecting groups for phenols in the context of cross-coupling reactions. By examining their relative stability, ease of installation and removal, and compatibility with common cross-coupling conditions, this document aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.
Relative Stability and Reactivity Profile
The primary distinction between TBDMS and TIPS lies in the steric hindrance around the silicon atom. The three bulky isopropyl groups of the TIPS ether render it significantly more sterically encumbered than the TBDMS group, which possesses two smaller methyl groups and a tert-butyl group. This difference in steric bulk is the principal factor governing their relative stability towards various chemical conditions.
Generally, the TIPS group is more robust and less labile than the TBDMS group under a variety of conditions, particularly acidic and certain fluoride-mediated deprotection protocols. This enhanced stability can be advantageous in multi-step syntheses where the protecting group must withstand harsh reaction conditions prior to the cross-coupling step. Conversely, the greater lability of the TBDMS group can be exploited for selective deprotection in the presence of more robust silyl ethers like TIPS.
While direct comparative studies of TBDMS- and TIPS-protected phenols in cross-coupling reactions are not extensively documented, the choice between them often hinges on the specific conditions of the coupling reaction and the overall synthetic strategy. The basic and often high-temperature conditions of Suzuki and Buchwald-Hartwig couplings necessitate a protecting group that is stable enough to remain intact throughout the reaction, yet can be removed efficiently without affecting the newly formed biaryl linkage.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the relative ease of cleavage of TBDMS and TIPS ethers of phenols under specific fluoride-mediated deprotection conditions. This data provides a quantitative measure of their relative stability.
| Protecting Group | Reagent and Conditions | Time for Complete Deprotection | Yield of Phenol | Reference |
| TBDMS | KHF₂ in MeOH, Room Temperature | 30 minutes | 95% | [1] |
| TIPS | KHF₂ in MeOH, Room Temperature | 2.5 hours | 92% | [1] |
This data clearly illustrates the greater stability of the TIPS ether compared to the TBDMS ether under these conditions, with the TBDMS group being cleaved significantly faster.[1]
Experimental Protocols
The following are generalized experimental protocols for the protection of phenols with TBDMS and TIPS, their use in a Suzuki-Miyaura cross-coupling reaction, and subsequent deprotection.
Protocol 1: Protection of Phenols with TBDMS or TIPS
Materials:
-
Phenol (1.0 equiv)
-
TBDMS-Cl or TIPS-Cl (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenol in anhydrous DMF.
-
Add imidazole to the solution, followed by the dropwise addition of TBDMS-Cl or TIPS-Cl.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Silyl-Protected Aryl Halide
Materials:
-
Silyl-protected aryl halide (e.g., TBDMS-O-Ar-Br or TIPS-O-Ar-Br) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
In a reaction vessel, combine the silyl-protected aryl halide, arylboronic acid, and K₂CO₃.
-
Add the toluene/ethanol/water solvent mixture and degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the silyl-protected biaryl.
Protocol 3: Deprotection of Silyl Ethers
Materials:
-
Silyl-protected biaryl (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the silyl-protected biaryl in THF.
-
Add the TBAF solution dropwise to the mixture at room temperature.
-
Stir the reaction and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final biaryl phenol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of biaryl phenols using silyl protecting groups.
Caption: Logical comparison of TBDMS and TIPS protecting groups for phenols.
Conclusion
The choice between TBDMS and TIPS as a protecting group for phenols in cross-coupling reactions is a nuanced decision that depends on the specific demands of the synthetic route. The TIPS group offers superior stability, making it the preferred choice when the protected phenol must endure harsh reaction conditions or when a robust protecting group is required for a multi-step synthesis. The TBDMS group, while less stable, provides the advantage of easier and faster cleavage, which can be beneficial for streamlining the deprotection step or for implementing orthogonal protection strategies. Ultimately, the optimal choice will be dictated by a careful consideration of the reaction conditions, the stability of other functional groups in the molecule, and the overall synthetic plan.
References
A Researcher's Guide to Buchwald Ligands for Sterically Hindered Suzuki Couplings
For researchers and professionals in drug development and chemical synthesis, the construction of sterically congested biaryl scaffolds is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for C-C bond formation, and the choice of ligand is paramount to its success, especially when dealing with sterically demanding substrates. Among the plethora of available ligands, the bulky, electron-rich phosphines developed by the Buchwald group have demonstrated exceptional performance in facilitating these challenging transformations. This guide provides an objective comparison of common Buchwald ligands for sterically hindered Suzuki couplings, supported by experimental data, to aid in the selection of the optimal catalyst system.
The Critical Role of Ligands in Overcoming Steric Hindrance
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the case of sterically hindered substrates, particularly those with ortho-substituents on the aryl halides and/or the boronic acid partner, the latter two steps can be significantly impeded. Bulky Buchwald-type ligands play a crucial role in promoting these difficult steps. Their steric bulk facilitates the formation of a monoligated, highly reactive Pd(0) species, which is essential for efficient oxidative addition. Furthermore, the steric pressure exerted by the ligand can promote the often rate-limiting reductive elimination step to afford the desired biaryl product.[1][2]
Performance Comparison of Buchwald Ligands
The selection of the optimal Buchwald ligand is highly dependent on the specific substrates and desired reaction conditions. Below is a compilation of experimental data comparing the performance of several widely used Buchwald ligands in sterically hindered Suzuki couplings.
Coupling of 2-Chloro-1,3-dimethylbenzene with 2,6-Dimethylphenylboronic Acid
This reaction represents a challenging model system for the synthesis of a tetra-ortho-substituted biaryl. The data below is compiled from a study aimed at developing a more efficient ligand for this type of transformation.
| Ligand | Yield (%) |
| HFTPhos | 91 |
| SPhos | 18 |
| XPhos | 10 |
| RuPhos | 12 |
| BrettPhos | 14 |
| JohnPhos | <5 |
| PCy3 | <5 |
Reaction Conditions: 0.5 mol % Pd(OAc)₂, 1.0 mol % ligand, K₃PO₄, toluene, 60 °C, 2 h. Data sourced from Organic Letters.
Coupling of Various Aryl Chlorides with Phenylboronic Acid
The following table summarizes the performance of SPhos and CPhos in the coupling of different aryl chlorides with phenylboronic acid. While not all substrates are severely hindered, this data provides a useful comparison of these two popular ligands.
| Aryl Chloride | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chlorotoluene | SPhos | RT | 2 | 98 |
| 2-Chlorotoluene | CPhos | 80 | 18 | 95 |
| 2-Chloroanisole | SPhos | RT | 2 | 97 |
| 2-Chloroanisole | CPhos | 80 | 18 | 96 |
| 1-Chloro-2-nitrobenzene | SPhos | RT | 2 | 96 |
| 1-Chloro-2-nitrobenzene | CPhos | 100 | 18 | 98 |
Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄, toluene. Data for SPhos from J. Am. Chem. Soc. 2005, 127, 4685-4696. Data for CPhos is compiled from various literature sources.[1]
Experimental Protocols
A general procedure for screening and performing Suzuki-Miyaura couplings with sterically hindered substrates using Buchwald ligands is provided below. It is crucial to note that optimal conditions (e.g., base, solvent, temperature, and catalyst loading) may vary depending on the specific substrates.
General Procedure for Suzuki-Miyaura Coupling of Hindered Substrates
Reaction Setup:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is sealed with a septum and then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or a precatalyst like XPhos Pd G3, 0.05-2 mol %) and the Buchwald ligand (0.06-2.4 mol %).
-
Add the degassed solvent (e.g., toluene, dioxane, or THF, to achieve a concentration of 0.1-0.2 M of the limiting reagent).
Reaction Execution and Workup:
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures like 60-100 °C) for the specified time.
-
Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Visualizing the Catalytic Process and Experimental Design
To better understand the reaction and the process of ligand selection, the following diagrams are provided.
References
A Comparative Guide to HPLC Analysis of Suzuki Reactions Featuring 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the meticulous monitoring of reaction progress is crucial for optimizing yields, minimizing impurities, and ensuring the timely completion of transformations. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for monitoring the Suzuki reaction, with a specific focus on the coupling of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for monitoring the progress of Suzuki reactions. Its ability to separate compounds based on polarity makes it ideal for resolving the starting materials (boronic acid and aryl halide), the biaryl product, and various side products in a single analytical run.
Proposed HPLC Method for Suzuki Reaction Monitoring
A well-designed HPLC method is essential for the accurate analysis of the reaction mixture. The following protocol is a robust starting point for a Suzuki reaction involving this compound. Given the structural similarity to other phenolic compounds, a C18 column with a gradient elution of water and acetonitrile, both acidified with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is recommended. The TBDMS protecting group increases the lipophilicity of the boronic acid, suggesting it will be well-retained on a C18 column.
Experimental Protocol: RP-HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dilute a small aliquot (e.g., 5 µL) of the reaction mixture in 1 mL of acetonitrile, vortex, and filter through a 0.22 µm syringe filter. |
The choice of detection wavelengths at 254 nm and 280 nm is based on the typical absorbance of aromatic compounds. 4-methoxyphenol, a structurally related compound, exhibits an absorption maximum around 282 nm.[1]
Comparison with Alternative Analytical Techniques
While HPLC is a dominant technique, other methods offer unique advantages for reaction monitoring. The choice of the most suitable technique depends on the specific requirements of the analysis, such as the need for structural information, speed, or high-throughput capabilities.
| Technique | Principle | Sample Preparation | Analysis Time (per sample) | Quantitative Capability |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Dilution and filtration. | 15-30 minutes.[2] | Excellent with calibration. |
| GC-MS | Separation based on volatility, detection by mass spectrometry. | Dilution, may require derivatization for non-volatile compounds. | 15-45 minutes. | Excellent with calibration. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Dilution in a deuterated solvent. | 5-15 minutes. | Inherently quantitative.[2] |
| TLC-MS | Separation on a TLC plate, followed by mass spectrometry. | Spotting on a TLC plate. | 5-10 minutes. | Semi-quantitative. |
Performance and Cost Comparison
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Resolution | High | Very High | Moderate |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL | ~0.005 ppm for similar compounds.[3] | ~5 µM for small molecules.[3] |
| Structural Information | Limited (Retention Time) | Good (Mass Spectrum) | Excellent (Chemical Shifts, Coupling) |
| Instrumentation Cost | Moderate ($20,000 - $70,000 for analytical systems).[4] | High ($40,000 - $100,000).[5] | Very High (>$100,000) |
| Cost per Sample | Low to Moderate. | Moderate. | High (due to instrument cost and cryogens). |
In-depth Look at Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and definitive identification of volatile components. For Suzuki reactions, the biaryl product and some starting materials may be amenable to GC analysis. However, the boronic acid and any non-volatile components would require derivatization to increase their volatility, adding a step to the sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is inherently quantitative without the need for calibration curves for each component.[2] This makes it a powerful tool for identifying reactants, products, and intermediates. The primary drawbacks are the high cost of the instrument and its lower sensitivity compared to chromatographic methods.
Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)
TLC-MS is a rapid and cost-effective technique for qualitative and semi-quantitative analysis. It allows for the quick visualization of the reaction progress on a TLC plate, with subsequent confirmation of the identity of the spots by mass spectrometry.
Conclusion
For routine and quantitative monitoring of Suzuki reactions involving this compound, HPLC-UV stands out as a robust, reliable, and cost-effective method . It provides the necessary resolution and quantitative data to accurately track the consumption of starting materials and the formation of the desired product.
While techniques like GC-MS and NMR offer more detailed structural information, their higher costs and, in the case of GC-MS, the potential need for derivatization, make them more suitable for in-depth mechanistic studies or the analysis of complex reaction mixtures where structural elucidation is paramount. TLC-MS serves as an excellent rapid, qualitative check of the reaction's progress. Ultimately, the choice of analytical technique should be guided by the specific goals of the analysis, available resources, and the desired level of chemical information.
References
Confirming Product Structure After TBDMS Deprotection: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful cleavage of a tert-butyldimethylsilyl (TBDMS) ether is a critical step in multi-step organic synthesis. Verifying the complete removal of the TBDMS group and confirming the structure of the resulting alcohol is paramount to ensure the integrity of the synthetic route. This guide provides a comparative overview of common deprotection methods and details the analytical techniques essential for product confirmation.
Comparison of Common TBDMS Deprotection Methods
The choice of deprotection reagent is dictated by the substrate's sensitivity to acidic or basic conditions and the presence of other protecting groups. Below is a summary of widely used methods with typical reaction conditions and yields.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Tetrabutylammonium fluoride (TBAF) | THF | 0 - 25 | 0.5 - 18 h | >90 | [1][2] |
| Hydrochloric acid (HCl) | Methanol/Water | 25 | 0.5 - 2 h | High | [3] |
| Trifluoroacetic acid (TFA) | Dichloromethane | 0 - 25 | 0.5 - 3 h | High | [4] |
| Acetic Acid/Water/THF | THF/Water/Acetic Acid | 25 | Variable | Moderate to High | [5] |
| Copper(II) chloride dihydrate | Acetone/Water | Reflux | 2 - 30 h | Moderate to Excellent | [6] |
| Boron trichloride (BCl3) | THF | -78 to 25 | 0.2 - 2 h | 63 - 83 | [7] |
Alternative Silyl Protecting Groups: A Stability Comparison
The selection of a silyl protecting group is a strategic decision based on its stability profile. The TBDMS group offers a good balance of stability and reactivity, but other options provide enhanced robustness under specific conditions.
| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Common Deprotection Reagents |
| TBDMS | 20,000 | TBAF, HF•Py, AcOH, CSA |
| TIPS (Triisopropylsilyl) | 700,000 | TBAF, HF•Py (slower than TBDMS) |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | TBAF, HF•Py (slower than TBDMS) |
Data compiled from multiple sources.[4][5] As the data indicates, TBDPS is significantly more stable to acidic conditions than TBDMS and TIPS.[4][5]
Experimental Workflow and Confirmation
The general workflow for TBDMS deprotection involves the reaction setup, monitoring, work-up, and finally, product confirmation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for common deprotection methods.
Protocol 1: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general procedure for the fluoride-mediated cleavage of a TBDMS ether.[1][2]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TBDMS Deprotection using Hydrochloric Acid (HCl)
This acidic deprotection method is suitable for substrates that are stable to acid.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol in methanol.
-
Add 1 M HCl dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Analytical Techniques for Confirmation
Multiple analytical techniques should be employed to unambiguously confirm the structure of the deprotected product.
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
TLC is a quick and effective method for monitoring the progress of the deprotection reaction. The appearance of a new, more polar spot (lower Rf value) corresponding to the alcohol product and the disappearance of the less polar starting material spot (higher Rf value) indicates the reaction is proceeding. LC-MS can provide more quantitative information on the conversion by measuring the relative peak areas of the starting material and the product, and confirming their respective molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the final product's structure.
-
¹H NMR: The disappearance of the characteristic signals for the TBDMS group (a singlet at ~0.9 ppm for the tert-butyl protons and a singlet at ~0.1 ppm for the methyl protons) is a key indicator of successful deprotection. The appearance of a broad singlet corresponding to the hydroxyl proton (which can be exchanged with D₂O) and shifts in the signals of protons adjacent to the newly formed alcohol provide further confirmation.
-
¹³C NMR: The disappearance of the TBDMS carbon signals (around 26 ppm for the quaternary carbon and -5 ppm for the methyl carbons) and a shift in the chemical shift of the carbon atom that was attached to the silyloxy group are indicative of deprotection.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the reaction by observing the disappearance of the Si-O-C stretching vibration (typically around 1100-1000 cm⁻¹) of the TBDMS ether and the appearance of a broad O-H stretching band (around 3600-3200 cm⁻¹) characteristic of the alcohol product.
By employing a combination of these deprotection methods and analytical techniques, researchers can confidently and efficiently confirm the successful removal of the TBDMS protecting group and verify the structure of their target molecule, ensuring the smooth progression of their synthetic endeavors.
References
A Comparative Guide to the Chemical Resistance of TBDMS and TBDPS Protecting Groups
In the landscape of multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can dictate the success of a synthetic strategy. Among the most utilized are silyl ethers, with tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) being two of the most prominent members. This guide provides a detailed, data-driven comparison of the chemical resistance of TBDMS and TBDPS protecting groups to assist researchers, scientists, and drug development professionals in making informed decisions.
The stability of these protecting groups is primarily influenced by the steric hindrance around the silicon atom and the electronic nature of its substituents. The TBDPS group, with its two bulky phenyl rings, is significantly more sterically hindered than the TBDMS group, which has two smaller methyl groups. This structural difference is the basis for their differential chemical resistance.
Relative Stability Overview
The general order of stability for common silyl ethers under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[1][2] Under basic conditions, the trend is similar, though TBDPS and TBDMS show more comparable stability.[2] The TBDPS group is prized for its exceptional stability in acidic environments, making it a superior choice for syntheses involving harsh acidic steps.[3][4]
Quantitative Stability Data
The following table summarizes the relative stability of TBDMS and TBDPS protecting groups under various conditions, based on compiled experimental data.
| Condition | TBDMS Stability | TBDPS Stability | Key Observations |
| Acidic Hydrolysis | Moderate | High | TBDPS is approximately 250 times more stable than TBDMS to acid-catalyzed hydrolysis.[5] For instance, TBDMS can be cleaved by 80% acetic acid, a condition under which TBDPS is stable.[4] |
| Half-life in 1% HCl / 95% EtOH | ~4.5 hours[3] | >100 hours[3] | This data underscores the significantly greater stability of TBDPS in acidic media.[3] |
| Basic Hydrolysis | Moderate to High | Moderate to High | The stability of TBDMS and TBDPS in basic media is comparable.[2] |
| Half-life in 5% NaOH / 95% EtOH | 3.5 minutes[3] | 6.5 minutes[3] | Both groups are relatively labile under these basic conditions, with TBDPS showing slightly greater stability.[3] |
| Fluoride-Mediated Cleavage | High Lability | High Lability | Both groups are readily cleaved by fluoride ions, such as tetrabutylammonium fluoride (TBAF).[6][7] This is the most common method for the deprotection of both TBDMS and TBDPS ethers.[8] |
| Selective Deprotection | Can be selectively cleaved in the presence of TBDPS. | Can be retained while TBDMS is cleaved.[9] | A variety of reagents, such as phosphomolybdic acid (PMA) supported on silica, can selectively deprotect TBDMS ethers while leaving TBDPS groups intact.[10][11] Conversely, specific conditions like NaH in HMPA can selectively cleave TBDPS in the presence of TBDMS.[4] |
Experimental Protocols
Detailed methodologies for the deprotection of TBDMS and TBDPS ethers are crucial for successful implementation in a synthetic route.
Selective Deprotection of a Primary TBDMS Ether in the Presence of a TBDPS Ether
This protocol is based on the use of a catalytic amount of acetyl chloride in methanol, which generates HCl in situ for mild acidic cleavage.
Reagents and Materials:
-
TBDMS- and TBDPS-protected diol
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the protected diol in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a catalytic amount of acetyl chloride (e.g., 0.1 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a mild base, such as triethylamine or saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
This method is advantageous due to its mildness and the avoidance of aqueous workup until the quenching step, which can be beneficial for water-sensitive compounds.[10]
General Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)
This is a standard protocol for the fluoride-mediated cleavage of robust TBDPS ethers.
Reagents and Materials:
-
TBDPS-protected alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the TBDPS-protected compound in anhydrous THF under an inert atmosphere. A typical concentration is 0.1 M.[12]
-
Cool the solution to 0 °C in an ice bath.[12]
-
Slowly add the TBAF solution (1.1 to 1.5 equivalents) to the reaction mixture.[12]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.[12]
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Note: The basicity of TBAF can sometimes lead to side reactions, such as silyl group migration, especially in polyol systems. In such cases, acidic deprotection methods or less basic fluoride sources like HF-Pyridine may be considered.[12]
Visualizing Stability and Workflows
The following diagrams illustrate the relative stability of TBDMS and TBDPS groups and a general experimental workflow for selective deprotection.
Caption: Relative stability of common silyl protecting groups under acidic conditions.
Caption: Workflow for selective deprotection of a TBDMS group in the presence of a TBDPS group.
Conclusion
The choice between TBDMS and TBDPS as a protecting group is a strategic one, heavily dependent on the planned synthetic route. TBDPS offers superior stability under acidic conditions, making it the protecting group of choice when harsh acidic environments are anticipated.[3][4] TBDMS, while less robust in acid, provides a good balance of stability and ease of removal, and its lability relative to TBDPS can be exploited for selective deprotection.[9] Fluoride-mediated cleavage remains a highly effective method for the removal of both groups.[6][7] A thorough understanding of the relative stabilities and the careful selection of deprotection reagents and conditions are paramount for the success of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Reactions in Water
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The ongoing pursuit of greener, more cost-effective, and efficient synthetic methodologies has led to significant interest in performing this reaction in water without the use of expensive and often air-sensitive phosphine or N-heterocyclic carbene ligands. This guide provides an objective comparison of ligand-free palladium-catalyzed Suzuki-Miyaura reactions in water with their ligated counterparts, supported by experimental data and detailed protocols.
Performance Comparison: Ligand-Free vs. Ligated Systems
The primary advantage of ligand-free systems lies in their simplicity, reduced cost, and improved environmental footprint.[1][2] Traditional Suzuki-Miyaura reactions often necessitate the use of sophisticated ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. These ligands can be expensive, require anhydrous and anaerobic conditions, and can complicate product purification.[3] Ligand-free approaches in water circumvent these issues, often proceeding under mild, aerobic conditions.[4][5][6]
However, the performance of ligand-free systems is highly dependent on the specific reaction conditions, including the nature of the palladium precursor, the base employed, and the substrates. While excellent yields can be achieved for a range of aryl halides, ligated systems may still offer superior performance for particularly challenging substrates or when extremely low catalyst loadings are required.
Quantitative Data Summary
The following tables summarize the performance of various ligand-free palladium-catalyzed Suzuki-Miyaura reactions in water, showcasing the versatility of this methodology with different aryl halides and boronic acids.
Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Palladium Source | Catalyst Loading (mol%) | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ | 1 | Et₃N | 12 | 98 | [7] |
| 2 | 4-Bromoanisole | PdCl₂ | 2 | Na₂SO₄/K₂CO₃ | 12 | 95 | [1][8] |
| 3 | 4-Chlorobenzaldehyde | Pd(OAc)₂ | 1 | Et₃N | 12 | 85 | [7] |
| 4 | 4-Iodotoluene | Pd/C | 0.4 | K₃PO₄ | 0.5 | 98 | [9] |
| 5 | 4-Cyanophenyl fluorosulfate | Pd(OAc)₂ | 1 | Et₃N | 12 | 99 | [4][7] |
| 6 | 4-Nitrobromobenzene | Pd/Fe₂O₃ | 0.02 | K₂CO₃ | 1 | >99 | [3] |
Table 2: Coupling of 4-Bromobenzonitrile with Various Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Source | Catalyst Loading (mol%) | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ | 1 | Et₃N | 12 | 98 | [7] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ | 1 | Et₃N | 12 | 97 | [7] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 1 | Et₃N | 12 | 96 | [7] |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ | 1 | Et₃N | 12 | 95 | [7] |
The Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a series of steps involving the palladium catalyst. The ligand-free nature of the reaction in water suggests that water molecules or hydroxide ions may play a role in stabilizing the catalytic species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical ligand-free Suzuki-Miyaura reaction in water is straightforward and avoids the need for stringent atmospheric control.
Caption: A generalized experimental workflow for the reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for conducting ligand-free Suzuki-Miyaura reactions in water.
Protocol 1: Pd(OAc)₂-Catalyzed Coupling of Aryl Fluorosulfates in Water[7]
-
Reactants and Reagents:
-
Aryl fluorosulfate (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Deionized water (3.0 mL)
-
-
Procedure:
-
To a reaction vessel open to the air, add the aryl fluorosulfate, arylboronic acid, triethylamine, and water.
-
Add palladium(II) acetate to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: PdCl₂-Catalyzed Coupling of Aryl Halides in Water[1][8]
-
Reactants and Reagents:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) chloride (PdCl₂, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Sodium sulfate (Na₂SO₄, 1.0 mmol)
-
Deionized water (5.0 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, potassium carbonate, and sodium sulfate in water.
-
Add palladium(II) chloride to the suspension.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
-
Alternative Methodologies: A Brief Comparison
While ligand-free aqueous systems offer significant advantages, alternative approaches may be preferable in specific contexts.
-
Ligated Systems in Organic Solvents: These are the traditional and most widely established methods. They often provide high yields and broad substrate scope but require anhydrous/anaerobic conditions and expensive, often proprietary, ligands.
-
Palladium Nanoparticles in Water: The use of pre-formed or in-situ generated palladium nanoparticles as catalysts in water is a closely related and effective approach.[10] These systems can exhibit high stability and recyclability.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for Suzuki-Miyaura couplings, including ligand-free aqueous protocols.
Conclusion
Ligand-free palladium-catalyzed Suzuki-Miyaura reactions in water represent a significant advancement in sustainable chemistry.[11] They provide a powerful, cost-effective, and environmentally benign alternative to traditional methods for the synthesis of a wide array of biaryl compounds. While not a universal solution for all substrate combinations, the simplicity of the experimental setup, mild reaction conditions, and excellent yields for many substrates make this methodology highly attractive for both academic research and industrial applications. The choice between a ligand-free aqueous system and a traditional ligated approach will ultimately depend on the specific substrates, scale of the reaction, and the desired balance between cost, environmental impact, and catalytic efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Sustainable Ligand-Free, Palladium-Catalyzed Suzuki-Miyaura Reactions in Water: Insights into the Role of Base - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Acids, Boronic Esters, and Trifluoroborates in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's success. This guide provides an objective comparison of three major classes of organoboron reagents: boronic acids, boronic esters, and organotrifluoroborates, supported by experimental data to inform reagent selection in your research and development endeavors.
Executive Summary: A Triad of Reactivity and Stability
The selection of an appropriate organoboron reagent for a Suzuki-Miyaura coupling hinges on a trade-off between reactivity and stability.
-
Boronic acids are the most traditional and often the most reactive partners in Suzuki-Miyaura couplings, frequently leading to faster reaction times.[1][2] However, their reactivity is accompanied by inherent instability, making them susceptible to decomposition pathways like protodeboronation and oxidation, which can complicate handling, storage, and stoichiometry.[1][3]
-
Boronic esters , particularly pinacol esters, offer a significant advantage in terms of stability.[1][4] They are generally crystalline solids that are easier to handle, purify, and store over extended periods.[1][5] This enhanced stability often comes at the cost of reduced reactivity compared to their corresponding boronic acids.[6]
-
Potassium organotrifluoroborates have emerged as highly valuable alternatives, providing a unique balance of stability and reactivity.[7] These crystalline, free-flowing solids are remarkably stable to both air and moisture, simplifying their handling and storage.[7][8] Their tetracoordinate nature protects the boron center from common decomposition pathways.[9] In many cases, they exhibit reactivity comparable to or even exceeding that of boronic acids.[10]
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of boronic acids, boronic esters (pinacol esters), and potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions with various coupling partners. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, these tables collate data from various sources to provide a representative overview.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Aryl Halides with Different Boron Reagents
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex 7 (0.5 mol%) | KOH | Water | 100 | 1 | >95 |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(II) complex 7 (0.5 mol%) | KOH | Water | 100 | 1 | >95 |
| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd2dba3/ligand | KF | Dioxane | - | - | 73 |
| 4-n-Butylchlorobenzene | 2-Pyridylboronate | Pd2dba3/ligand | KF | Dioxane | - | - | 76 |
| 4-Chloroanisole | 2-Pyridylboronate | Pd2dba3/ligand | KF | Dioxane | - | - | 78 |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)2/RuPhos | Na2CO3 | Ethanol | 85 | 12 | 91 |
| Iodobenzene | 4-Methoxyphenylboronic acid | Pd/BC | K2CO3 | Water | 85 | - | 98 |
Table 2: Stability Comparison of Boron Reagents
| Property | Boronic Acids | Boronic Esters (Pinacol) | Potassium Trifluoroborates |
| Air Stability | Generally unstable, prone to oxidation and dehydration to form boroxines.[1][3] | Generally stable and can be handled in air.[1][5] | Highly stable, can be stored in air indefinitely.[7][8] |
| Moisture Stability | Susceptible to protodeboronation, especially under basic conditions.[1] | More stable than boronic acids but can undergo hydrolysis.[11] | Highly stable to moisture.[7] |
| Purification | Can be challenging due to decomposition and the formation of boroxines.[12] | Readily purified by chromatography or crystallization.[1] | Easily purified by recrystallization.[8] |
| Storage | Often requires storage under an inert atmosphere at low temperatures.[1] | Can be stored at room temperature for extended periods.[1] | Can be stored at room temperature indefinitely.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura cross-coupling reactions. Below are representative protocols for each class of organoboron reagent.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid
This protocol describes the synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via the coupling of 2,5-dimethoxy-1-bromobenzene and 4-methoxyphenylboronic acid.[13]
Materials:
-
2,5-Dimethoxy-1-bromobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethoxy-1-bromobenzene (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add degassed toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Ester (Pinacol)
This protocol is a general procedure for the coupling of an aryl bromide with a boronic acid pinacol ester.[14]
Materials:
-
Aryl bromide
-
Arylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the aryl bromide (1.0 equiv.), the arylboronic acid pinacol ester (1.1 equiv.), and cesium carbonate (2.5 equiv.).
-
Add Pd(dppf)Cl₂ (0.1 equiv.).
-
Add degassed 1,4-dioxane (to achieve a 0.1 M concentration of the aryl bromide) and degassed water (10% v/v of the dioxane).
-
Seal the tube and heat the reaction mixture to 100 °C overnight with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Trifluoroborate
This protocol details a general method for the coupling of an aryl chloride with a potassium alkyltrifluoroborate.[7]
Materials:
-
Aryl chloride
-
Potassium alkyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Water (deionized)
-
Standard laboratory glassware and Schlenk line techniques
Procedure:
-
To a 25 mL Schlenk tube, add the aryl chloride (0.5 mmol, 1.0 equiv.), potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Evacuate the tube and backfill with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL).
-
In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).
-
Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision flowchart for selecting the appropriate organoboron reagent.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Different Bases in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is a critical task for the efficient synthesis of a vast array of organic compounds, particularly biaryl moieties prevalent in pharmaceuticals. The choice of base is a pivotal parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of various bases, supported by experimental data, to aid in the selection of the most suitable base for specific synthetic needs.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step, which is often rate-determining.[1] The base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate ("ate") complex.[1][2] This boronate then reacts with the palladium(II) halide complex, transferring the organic group to the palladium center.[1] The selection of an appropriate base is crucial for the success of the coupling reaction, with performance depending on the specific substrates and reaction conditions.[2]
Comparative Performance of Different Bases
A variety of inorganic and organic bases have been successfully employed in Suzuki-Miyaura couplings. Inorganic bases are the most common, with their effectiveness influenced by factors such as basicity, solubility, and the nature of the cation.[2] Weaker bases like carbonates and phosphates are frequently used.[2] Organic bases are generally less common but can be advantageous in specific situations, particularly when dealing with substrates that are sensitive to strong inorganic bases.[2]
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This specific reaction provides a standardized platform for comparing the efficacy of different bases under consistent conditions.
| Base | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Inorganic Bases | |||||||
| Na₂CO₃ | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 18 | 98 | [3] |
| K₂CO₃ | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 18 | 95 | [1] |
| Cs₂CO₃ | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 18 | 92 | [4] |
| K₃PO₄ | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 18 | 97 | [5] |
| NaOH | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 18 | ~70 | [2] |
| KOH | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 18 | 70-90 | [2] |
| KF | Pd₂(dba)₃ | - | Dioxane | 110 | 12 | Moderate to high | [6] |
| Organic Bases | |||||||
| Et₃N (TEA) | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 18 | Low | [4] |
| DIPEA | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 18 | Variable | [2] |
Note: The yields presented are for a model reaction and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using different types of bases.
Protocol 1: General Procedure using an Inorganic Base (K₃PO₄)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using potassium phosphate as the base.[5]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, evacuate the flask, and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid, small-scale reactions using microwave irradiation.[7]
-
Materials:
-
Halo-aromatic compound (1 equiv.)
-
Boronic acid (1.5 equiv.)
-
PdCl₂(dppf) (0.1 equiv.)
-
2 M K₂CO₃ (10 equiv.)
-
N,N-Dimethylacetamide (DMA)
-
-
Procedure:
-
Dissolve the halo-aromatic compound, boronic acid, and PdCl₂(dppf) in DMA in a microwave reactor vessel.
-
Add the 2 M K₂CO₃ solution.
-
Seal the vessel and heat the mixture in a microwave reactor at 150 °C for 20 minutes.
-
After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[7]
-
Visualizing the Suzuki-Miyaura Reaction
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex.[8] This is followed by transmetalation with an organoboron reagent (R²-B(OR)₂) in the presence of a base.[8] The final step is reductive elimination, which forms the C-C bond of the product (R¹-R²) and regenerates the Pd(0) catalyst.[8]
This guide provides a foundational understanding of the role and efficacy of different bases in the Suzuki-Miyaura reaction. The selection of the optimal base is a crucial step in reaction optimization and depends on a variety of factors including the nature of the substrates and the desired reaction kinetics. The provided data and protocols offer a starting point for developing efficient and robust synthetic methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Reductive Deprotection of Silyl Ethers: A Mild and Selective Alternative
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the intricate landscape of multi-step organic synthesis, the protection and deprotection of functional groups are critical maneuvers. For hydroxyl groups, silyl ethers are a mainstay, offering a tunable range of stability. However, their cleavage often requires harsh acidic conditions or fluoride reagents, which can compromise sensitive functionalities within a complex molecule. This guide provides a comparative overview of the reductive deprotection of silyl ethers, a notably mild method, and contrasts it with other selective and gentle alternatives, supported by experimental data and detailed protocols.
Introduction to Silyl Ether Deprotection Strategies
Traditionally, the removal of silyl protecting groups is accomplished through acid-catalyzed hydrolysis or fluoride-ion-mediated cleavage.[1] While effective, these methods can be non-selective, leading to undesired side reactions, especially in molecules with multiple protecting groups or acid/base-labile functionalities.[2] This has spurred the development of milder deprotection protocols that offer greater chemoselectivity.
This guide focuses on the reductive deprotection of silyl ethers using Wilkinson's catalyst and catechol borane as a primary example of a mild alternative.[2] Its performance will be compared against other notable mild deprotection strategies, providing researchers with the data to select the optimal method for their specific synthetic challenges.
Comparative Analysis of Mild Deprotection Methods
The following tables summarize the performance of various mild deprotection methods for silyl ethers. The data has been compiled from peer-reviewed literature to facilitate a comparative assessment.
Reductive Deprotection with Wilkinson's Catalyst and Catechol Borane
This method offers a neutral and highly selective approach for the deprotection of various silyl ethers.[2] A key advantage is the absence of an aqueous work-up.[2] The reaction is tolerant of double bonds and esters.[2]
Table 1: Reductive Desilylation using Wilkinson's Catalyst/Catechol Borane [2]
| Entry | Silyl Ether Substrate | Protecting Group | Product | Catechol Borane (equiv.) | Wilkinson's Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | PGF2α derivative | TES | Dihydroxy compound | 2.5 | 7 | 2 | 80 |
| 2 | Prostaglandin intermediate | TES | Monohydroxy compound | 3.0 | 9 | 12 | 80 |
| 3 | Alkynyl silyl ether | TBS | Alkynyl alcohol | 2.5 | 7 | 4 | 85 |
| 4 | Dienyl silyl ether | TIPS | Dienyl alcohol | 3.0 | 7 | 12 | 80 |
| 5 | Differentiated di-silyl ether | TES | Mono-silylated alcohol | 2.5 | 7 | 10 | 85 |
Data sourced from Tetrahedron Letters, 2007, 48(30), 5289-5292.[2]
Mild Alternatives to Reductive Deprotection
Several other methodologies have been developed that offer mild and selective silyl ether cleavage. Below is a comparative summary of some of the most effective methods.
Table 2: Comparison of Various Mild Silyl Ether Deprotection Methods
| Method | Reagents | Solvent | Key Features & Selectivity | Typical Yields (%) |
| Fluoride-based (Mild) | KF / Tetraethylene Glycol | Tetraethylene Glycol | Selectively cleaves phenolic silyl ethers over alcoholic silyl ethers at room temperature.[3] | High |
| Lewis Acid Catalysis | Zn(OTf)₂ (20 mol%) | Methanol | Mild and selective; tolerates both acid and base-sensitive protecting groups.[4] | High |
| Lewis Acid Catalysis | SnCl₂·2H₂O | Ethanol or Water | Can be performed under microwave irradiation in solvent-free conditions for rapid deprotection. | 80-91 |
| Base-mediated | DBU (cat. or stoich.) | aq. Acetonitrile | Smooth desilylation of aryl silyl ethers in the presence of base-sensitive groups like esters and alkyl silyl ethers.[5] | High |
| Acid-mediated (Mild) | Fluorosilicic Acid (H₂SiF₆) | t-BuOH or t-BuOH/CH₃CN | Selectively cleaves TBDMS in the presence of TIPS ethers.[6] | 68-81 (selective) |
Experimental Protocols
Detailed experimental procedures for the highlighted deprotection methods are provided below.
Protocol 1: Reductive Deprotection using Wilkinson's Catalyst and Catechol Borane[3]
-
To a solution of the silyl ether substrate (0.115–0.3 mmol) in dry tetrahydrofuran (THF) (0.4–1.4 mL), add Wilkinson's catalyst (3–9 mol%).
-
Add catechol borane (2.5–3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pass the reaction mixture through a short silica gel column to isolate the product.
Protocol 2: Deprotection using KF in Tetraethylene Glycol[4]
-
To a solution of the silyl ether in tetraethylene glycol, add potassium fluoride (KF).
-
Stir the mixture at the desired temperature (room temperature for phenolic silyl ethers, higher temperatures for alcoholic silyl ethers).
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Protocol 3: Deprotection using SnCl₂·2H₂O under Microwave Irradiation[1]
-
To the tert-butyldimethylsilyl ether (1 mmol), add SnCl₂·2H₂O (1 mmol).
-
Place the mixture in a beaker inside a domestic microwave oven.
-
Irradiate the mixture at a power of 540 W.
-
After completion (monitored by TLC, typically 5-7 minutes), take up the residue in ethyl acetate.
-
Filter the solution to remove tin salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism for the reductive deprotection and a general workflow for selecting a mild deprotection method.
Caption: Proposed pathway for reductive deprotection of silyl ethers.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
A Researcher's Guide to the Selective Deprotection of TBDMS Ethers in the Presence of Other Silyl Ethers
In the realm of multi-step organic synthesis, particularly in pharmaceutical and materials science, the judicious use of protecting groups is paramount. The tert-butyldimethylsilyl (TBDMS or TBS) ether is a workhorse for the protection of hydroxyl groups due to its robust nature and the variety of conditions under which it can be cleaved. However, the true challenge arises in complex molecules where multiple silyl ethers are present, demanding highly selective deprotection of a TBDMS group while leaving others, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers, intact. This guide provides a comparative analysis of common methods for the selective deprotection of TBDMS ethers, supported by experimental data and detailed protocols.
The principle of selective silyl ether deprotection is rooted in the differential stability of the silicon-oxygen bond, which is influenced by steric hindrance around the silicon atom and the electronic environment of the protected alcohol. The generally accepted order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[1][2] A similar trend is observed under basic conditions.[1][3] This inherent difference in lability allows for the selective cleavage of the less sterically hindered and more acid/base-labile TBDMS group.
Comparative Data of Deprotection Reagents
The following table summarizes the performance of various reagents in the selective deprotection of TBDMS ethers in the presence of more robust silyl ethers like TIPS and TBDPS.
| Reagent(s) | Solvent(s) | Temp. (°C) | Time | Substrate/Selectivity | Yield (%) |
| Acidic/Lewis Acidic Conditions | |||||
| 0.05-3 mol% Hf(OTf)₄ | CH₂Cl₂ | RT | 0.5-2 h | Selective for primary TBDMS over secondary TBDMS, TIPS, and TBDPS. | 85-95 |
| Acetyl Chloride (cat.) | Dry MeOH | 0 - RT | 0.5-2 h | Cleaves TBDMS and TBDPS ethers, selectivity can be achieved by controlling reaction time and temperature. | 80-95 |
| Oxone® | 1:1 MeOH/H₂O | RT | 1-4 h | Selectively cleaves primary TBDMS ethers in the presence of secondary/tertiary TBDMS and phenolic TBDMS ethers. | 85-95 |
| PMA/SiO₂ | CH₂Cl₂ | RT | 1-2 h | Chemoselective for TBDMS in the presence of TBDPS, OTHP, OBn, etc. | 90-98 |
| NaAuCl₄·2H₂O (cat.) | MeOH | RT | 1-3 h | Selective for aliphatic TBDMS over aromatic TBDMS, TIPS, and TBDPS ethers.[4] | 82-96 |
| Fluoride-Based Reagents | |||||
| KHF₂ | MeOH | RT | 0.5-2.5 h | Highly selective for phenolic TBDMS over alkyl TBDMS ethers.[3] | 90-99 |
| TBAF (1.1 equiv) | THF | 0 - RT | 0.5-3 h | Generally effective, selectivity between primary TBDMS and secondary TIPS can be achieved at lower temperatures.[2] | 88-97 |
| HF-Pyridine | THF/Pyridine | 0 - RT | 1-8 h | Can be highly selective; careful control of stoichiometry and temperature is crucial. | 85-95 |
Experimental Protocols
Below are detailed experimental procedures for some of the key selective deprotection methods. Researchers should note that optimization for specific substrates may be necessary.
Protocol 1: Selective Deprotection of a Primary TBDMS Ether using Oxone®
This method is particularly useful for its mildness and selectivity towards primary TBDMS ethers.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired alcohol.
**Protocol 2: Chemoselective Deprotection using Phosphomolybdic Acid on Silica Gel (PMA/SiO₂) **
This heterogeneous catalytic system offers excellent selectivity and ease of purification.[5][6]
-
Catalyst Preparation: Prepare the supported catalyst by stirring phosphomolybdic acid (1 g) with silica gel (10 g) in methanol (50 mL) for 15 minutes, followed by evaporation of the solvent.
-
Reaction Setup: To a solution of the substrate containing both TBDMS and TBDPS ethers (1.0 mmol) in dichloromethane (10 mL), add the prepared PMA/SiO₂ catalyst (100 mg).
-
Reaction Monitoring: Stir the suspension at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the deprotected alcohol. The catalyst can often be recovered, washed, dried, and reused.
Protocol 3: Selective Deprotection of Phenolic TBDMS Ethers with KHF₂
Potassium bifluoride is a mild and highly selective reagent for the cleavage of phenolic TBDMS ethers in the presence of their alkyl counterparts.[3]
-
Reaction Setup: Dissolve the substrate containing both phenolic and alkyl TBDMS ethers (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Reagent Addition: Add potassium bifluoride (KHF₂, 2.0 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the selective deprotection of the phenolic TBDMS ether by TLC or LC-MS. The reaction is typically complete within 30 minutes for TBDMS and TBDPS ethers of phenols.[3]
-
Work-up: Upon completion, remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Deprotection Strategy
The following diagram illustrates a general workflow for selecting a deprotection strategy based on the silyl ethers present in the molecule.
Caption: A decision workflow for the selective deprotection of TBDMS ethers.
The successful execution of a complex synthetic route often hinges on the strategic and selective manipulation of protecting groups. The methods and data presented herein offer a guide for researchers to navigate the nuanced landscape of silyl ether deprotection, enabling the efficient and high-yielding synthesis of target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: A Comprehensive Guide
For immediate release:
Researchers, scientists, and drug development professionals handling 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound and its associated waste materials. Due to its chemical nature as a boronic acid derivative and a silyl ether, this substance is classified as hazardous waste and requires specialized handling.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
-
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, weighing paper, and absorbent pads, should be placed in the designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in the designated liquid hazardous waste container.
-
Avoid mixing this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Boronic acids should be segregated from incompatible materials.
-
-
Decontamination of Glassware:
-
Initial Rinse: Glassware should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. This rinsate must be collected as liquid hazardous waste.
-
Secondary Decontamination: A subsequent wash with a basic solution (e.g., a dilute solution of sodium bicarbonate) can help to convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[1]
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area as described in the glassware decontamination procedure.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
-
Experimental Protocols
Neutralization of Boronic Acid Waste (Requires EHS Approval):
For some simple boronic acids, neutralization to a less hazardous form may be an option, but this must be approved by your institution's EHS department. The following is a general illustrative protocol and should not be performed without explicit EHS approval for this specific compound.
-
In a chemical fume hood, dilute the boronic acid waste with a large volume of water in an appropriate container.
-
With constant stirring, slowly add a mild base, such as sodium bicarbonate (baking soda).
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue to add the base in small portions until the pH is within the neutral range as specified by local regulations (typically 5.5-9.0).
-
The neutralized solution must be collected and disposed of as hazardous waste unless otherwise directed by your EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat. | Protects against incidental spills and contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.[4][5] | Minimizes inhalation of dust or vapors. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[6]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure to dust.
-
Moisture Control: This compound is a silyl ether and may be sensitive to moisture.[6][7] Handle in a dry environment and keep containers tightly sealed when not in use.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]
Storage Plan:
-
Container: Store in a tightly sealed, original container in a cool, dry place.
-
Environment: Store in a well-ventilated area away from incompatible materials.
Accidental Release and Exposure Measures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[8]
Workflow and Logical Relationships
The following diagram illustrates the standard operating procedure for handling this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. trimaco.com [trimaco.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
